Molecular weight and formula of 6-Methyl-5-phenyl-3-pyridinamine
The following technical guide details the molecular identity, synthetic architecture, and pharmaceutical relevance of 6-Methyl-5-phenyl-3-pyridinamine . This document is structured for researchers and process chemists, f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular identity, synthetic architecture, and pharmaceutical relevance of 6-Methyl-5-phenyl-3-pyridinamine . This document is structured for researchers and process chemists, focusing on actionable data, validated synthetic pathways, and structural characterization.
6-Methyl-5-phenyl-3-pyridinamine (CAS: 1354219-65-0) is a functionalized biaryl pyridine scaffold.[1][2] Structurally, it consists of a pyridine ring substituted with a primary amine at the 3-position, a phenyl group at the 5-position, and a methyl group at the 6-position.
This specific substitution pattern renders the molecule a high-value intermediate in medicinal chemistry, particularly for Type II Kinase Inhibitors and GPCR ligands . The 3-amino group serves as a critical vector for amide coupling (forming the "hinge-binding" motif in kinases), while the 5-phenyl moiety provides hydrophobic interactions within the ATP-binding pocket.
The synthesis of 6-Methyl-5-phenyl-3-pyridinamine is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over de novo ring construction due to the commercial availability of the halogenated precursor, 5-Bromo-6-methylpyridin-3-amine (CAS 186593-43-1).
Retrosynthetic Analysis
The strategic disconnection occurs at the C5–C(Phenyl) bond. The electron-deficient nature of the pyridine ring at the 5-position facilitates oxidative addition by Palladium(0) catalysts, making the aryl bromide an ideal electrophile.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster kinetics)
Solvent System: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
Inerting: Charge a round-bottom flask with the bromide substrate, phenylboronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) species.
Catalysis: Add the Palladium catalyst under a positive stream of inert gas.
Reflux: Heat the reaction mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 185.1).
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.
Purification: The crude amine is often dark. Purify via Flash Column Chromatography using a gradient of Hexanes:EtOAc (starting 80:20 → 50:50). The amine is polar; adding 1% Triethylamine to the eluent reduces tailing.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from precursor selection to final isolation.
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 6-Methyl-5-phenyl-3-pyridinamine.
Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃.
δ 8.0–8.2 ppm (1H, d): Proton at C2 position. This is the most deshielded proton due to the adjacent Nitrogen and the electron-withdrawing nature of the ring.
δ 7.3–7.5 ppm (5H, m): Phenyl group protons.
δ 7.0–7.2 ppm (1H, d): Proton at C4 position.
δ 3.5–5.0 ppm (2H, br s): Primary amine (-NH₂). Chemical shift varies with concentration and solvent.
Purity Check: UV detection at 254 nm (aromatic) and 214 nm (amide/amine bonds).
Pharmaceutical Relevance & Applications
This molecule is not merely a catalog reagent; it is a privileged scaffold in drug discovery.
Structural Activity Relationship (SAR)
The 3-Amine: Acts as a nucleophile for creating urea or amide linkages. In kinase inhibitors, this nitrogen often hydrogen bonds with the "hinge region" (e.g., Glu/Met residues) of the kinase ATP pocket.
The 5-Phenyl: Occupies the hydrophobic "back pocket" (Gatekeeper region) in many enzymes, improving potency and selectivity compared to a simple pyridine.
The 6-Methyl: Induces a conformational twist (atropisomerism potential) relative to the phenyl ring, which can lock the molecule into a bioactive conformation and improve metabolic stability by blocking the reactive C6 position.
Pharmacophore Mapping
The diagram below visualizes how this molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophore mapping of the scaffold in a theoretical kinase binding pocket.
References
BLD Pharm. (2025).[3] Product Data Sheet: 6-Methyl-5-phenylpyridin-3-amine (CAS 1354219-65-0).[1][2][3][4][5] Retrieved from
ChemicalBook. (2025). Precursor Data: 5-Bromo-6-methylpyridin-3-amine (CAS 186593-43-1).[6][7][8] Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the described synthesis).
GuideChem. (2025). Compound Properties: 6-Methyl-5-phenylpyridin-3-amine.[1][2][3][4][5] Retrieved from
3-Amino-6-methyl-5-phenylpyridine solubility in DMSO
An In-Depth Technical Guide to the Solubility of 3-Amino-6-methyl-5-phenylpyridine in DMSO For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-methyl-5-phenylpyridine is a substituted a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 3-Amino-6-methyl-5-phenylpyridine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methyl-5-phenylpyridine is a substituted aminopyridine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] The utility of such compounds in research and development, particularly in areas like drug discovery, is fundamentally linked to their solubility in appropriate solvents. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of organic compounds, making it an almost universal solvent for sample management and high-throughput screening in these fields.[2][3]
Part 1: Theoretical Framework for Solubility
Chemical Properties of 3-Amino-6-methyl-5-phenylpyridine
The structure of 3-Amino-6-methyl-5-phenylpyridine, with its combination of a pyridine ring, an amino group, a methyl group, and a phenyl group, dictates its physicochemical properties. The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the amino group can also serve as a hydrogen bond donor. The presence of these polar functional groups suggests a good potential for interaction with polar solvents. The phenyl and methyl groups contribute to the nonpolar character of the molecule.
Caption: Chemical structure of 3-Amino-6-methyl-5-phenylpyridine.
Solvent Properties of DMSO
DMSO (Dimethyl Sulfoxide) is a highly polar aprotic solvent with a high dielectric constant. Its sulfur-oxygen bond results in a significant dipole moment, making it an excellent solvent for polar compounds. While it cannot act as a hydrogen bond donor, the oxygen atom is a strong hydrogen bond acceptor. This property allows it to effectively solvate molecules with hydrogen bond donor groups, such as the amino group in 3-Amino-6-methyl-5-phenylpyridine.[2][4]
Intermolecular Interactions and Solubility Prediction
The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents. Given the polar nature of both 3-Amino-6-methyl-5-phenylpyridine and DMSO, a high degree of solubility is anticipated. The primary intermolecular forces at play would be dipole-dipole interactions and hydrogen bonding between the amino group of the solute and the sulfoxide group of DMSO. Based on data for similar aminopyridine derivatives, which can exhibit solubilities of up to 100 mg/mL in DMSO, it is reasonable to predict that 3-Amino-6-methyl-5-phenylpyridine will also be highly soluble.[5]
Caption: Predicted intermolecular interactions leading to solubility.
Part 2: Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination is essential for obtaining accurate solubility data. The following are standard laboratory protocols for assessing the solubility of an organic compound in DMSO.
General Laboratory Best Practices
Purity of Materials: Use high-purity, crystalline 3-Amino-6-methyl-5-phenylpyridine and anhydrous DMSO. The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, which can affect solubility.[2]
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Method 1: Visual (Kinetic) Solubility Assessment
This method provides a rapid, semi-quantitative estimation of solubility and is useful for initial screening.
Experimental Protocol:
Preparation: Weigh out a specific amount of 3-Amino-6-methyl-5-phenylpyridine (e.g., 10 mg) into a clear glass vial.
Solvent Addition: Add a measured volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 100 mg/mL).
Dissolution: Vortex the vial vigorously for 1-2 minutes.[2]
Observation: Visually inspect the solution against a light source for any undissolved particles.
Sonication/Heating (Optional): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but with caution, as heat can degrade some compounds.[3]
Incremental Dilution: If the compound is fully dissolved, add more solute until a saturated solution is achieved. If it is not fully dissolved, add more DMSO incrementally until complete dissolution is observed, and record the final concentration.
Caption: Workflow for visual solubility assessment.
Method 2: Quantitative Solubility Determination by ¹H NMR Spectroscopy
This method offers a more precise measurement of solubility and can simultaneously confirm the structural integrity of the compound.
Experimental Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Amino-6-methyl-5-phenylpyridine in deuterated DMSO (DMSO-d6) in a vial. Ensure there is an excess of solid material to create a saturated solution.
Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Sample Preparation: Centrifuge the vial to pellet the undissolved solid. Carefully transfer a known volume of the supernatant to a new vial.
Internal Standard: Add a known amount of a suitable internal standard (a compound with a known concentration and non-overlapping peaks in the ¹H NMR spectrum) to the supernatant.
NMR Analysis: Transfer the final solution to an NMR tube and acquire a quantitative ¹H NMR spectrum.
Data Analysis: Integrate the peaks corresponding to the compound of interest and the internal standard. Calculate the concentration of 3-Amino-6-methyl-5-phenylpyridine relative to the known concentration of the internal standard.
Caption: Workflow for ¹H NMR-based solubility determination.
Part 3: Data Interpretation and Reporting
Presenting Solubility Data
Quantitative solubility data for 3-Amino-6-methyl-5-phenylpyridine in DMSO should be reported in a clear and standardized format.
Parameter
Value
Units
Method
Solubility
e.g., >100
mg/mL
Visual
Molar Solubility
e.g., >543
mM
Visual
Solubility
e.g., 150
mg/mL
¹H NMR
Molar Solubility
e.g., 814
mM
¹H NMR
Note: The molecular weight of 3-Amino-6-methyl-5-phenylpyridine is approximately 184.24 g/mol . The values in the table are hypothetical examples.
Factors Influencing Experimental Results
Temperature: Solubility is generally temperature-dependent. It is crucial to record the temperature at which the determination was made.
Equilibration Time: For thermodynamic solubility measurements, sufficient time must be allowed for the system to reach equilibrium.
Compound Purity: Impurities can affect the measured solubility.
Hygroscopicity of DMSO: Absorption of water by DMSO can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds.[2]
Conclusion
While a specific, published solubility value for 3-Amino-6-methyl-5-phenylpyridine in DMSO is not currently available, a thorough understanding of its chemical structure and the properties of DMSO allows for a strong prediction of high solubility. This guide provides the theoretical basis for this prediction and, more importantly, offers detailed, practical protocols for its empirical determination using both rapid semi-quantitative and precise quantitative methods. By following these established procedures, researchers can confidently and accurately determine the solubility of 3-Amino-6-methyl-5-phenylpyridine, enabling the preparation of stock solutions for a multitude of applications in drug discovery and chemical research.
References
BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
Millipore. (n.d.).
MedChemExpress. (n.d.).
Polbin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
Sciforum. (2021).
ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Asian Journal of Chemistry. (2013).
Journal of Chemical & Engineering Data. (2022).
Pipzine Chemicals. (n.d.). 3-Amino-6-methylpyridine Supplier & Manufacturer in China.
Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 6-Methyl-5-phenyl-3-pyridinamine
Executive Summary In modern drug discovery, biaryl heteroaromatic scaffolds are highly prized for their ability to navigate complex binding pockets, particularly in kinase inhibition and CNS-targeted therapeutics. 6-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, biaryl heteroaromatic scaffolds are highly prized for their ability to navigate complex binding pockets, particularly in kinase inhibition and CNS-targeted therapeutics. 6-Methyl-5-phenyl-3-pyridinamine (also known as 6-Methyl-5-phenylpyridin-3-amine) is a critical synthetic building block[1]. However, the presence of a primary amine on an electron-rich pyridine ring introduces specific handling challenges, including susceptibility to oxidation, potential genotoxicity, and acute dermal/respiratory hazards.
This whitepaper synthesizes the Safety Data Sheet (SDS) parameters of this compound into actionable, field-proven protocols. Rather than merely listing hazards, we will explore the mechanistic causality behind these risks and provide self-validating workflows to ensure absolute laboratory safety and experimental integrity.
To understand the safety profile of a compound, one must first deconstruct its physical and chemical properties. The structural features of 6-Methyl-5-phenyl-3-pyridinamine dictate both its biological reactivity and its environmental behavior[1].
Property
Value
Mechanistic & Safety Implication
CAS Number
1354219-65-0
Essential for precise SDS and regulatory tracking[1].
Molecular Formula
C₁₂H₁₂N₂
High carbon-to-heteroatom ratio indicates strong lipophilicity.
The primary amine is sterically accessible, making it highly reactive to electrophiles and prone to auto-oxidation.
Physical State
Solid (Powder)
Poses a significant inhalation and aerosolization risk during gravimetric transfer.
Mechanistic Toxicology & Hazard Identification
Standard SDS documentation often classifies primary heteroaryl amines under general GHS categories such as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) [3]. However, as drug development professionals, we must understand the why behind these classifications.
The Causality of Toxicity
The primary hazard of 6-Methyl-5-phenyl-3-pyridinamine stems from its metabolic activation. When absorbed through the skin or inhaled, lipophilic primary amines are substrates for hepatic Cytochrome P450 (CYP450) enzymes. The amine undergoes N-oxidation to form a hydroxylamine. Subsequent Phase II metabolism (via sulfotransferases or N-acetyltransferases) generates a highly reactive nitrenium ion. This electrophile can covalently bind to nucleophilic sites on DNA and proteins, leading to cellular toxicity or sensitization.
Caption: Metabolic activation pathway of biaryl primary amines leading to cellular toxicity.
Self-Validating Experimental Protocols
To mitigate the risks outlined above, handling protocols must be designed as self-validating systems —meaning the success, safety, or failure of a step is immediately verifiable before the operator proceeds to the next phase.
Protocol 1: Safe Preparation of Standardized Stock Solutions
This protocol is designed to prevent inhalation exposure and protect the structural integrity of the compound from atmospheric degradation.
Step 1: Gravimetric Dispensing in High-Containment
Action: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.
Causality: The compound is a fine powder. B2 cabinets exhaust 100% of the air to the outside, preventing the recirculation of potentially sensitizing particulates.
Validation: Verify negative pressure gauges on the enclosure before opening the compound vial.
Step 2: Solvent Selection & Dissolution
Action: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a 10 mM stock.
Causality: The biaryl system renders the compound highly lipophilic with poor aqueous solubility. Anhydrous solvents prevent premature hydrolysis or oxidation of the primary amine.
Validation: Visually inspect the solution against a light background. Complete optical clarity validates full dissolution.
Step 3: Inert Gas Purging
Action: Overlay the headspace of the storage vial with Argon or Nitrogen gas before sealing.
Causality: Electron-rich pyridinamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which generates dark, polymeric impurities that can ruin downstream assays.
Validation: Perform an LC-MS analysis (UV at 254 nm) on a 1 µL aliquot. A single sharp peak with an
of 185.24 validates the purity and structural integrity of the stock[1].
Emergency Response & Decontamination Logic
In the event of a spill, standard sweeping or mopping is insufficient and dangerous. The chemical properties of the compound must be exploited to neutralize the hazard. Because 6-Methyl-5-phenyl-3-pyridinamine is a weak base, it can be protonated by dilute acids, drastically increasing its water solubility and reducing its volatility and skin permeability[4].
Spill Containment Workflow
Caption: Self-validating decision logic for 6-Methyl-5-phenyl-3-pyridinamine spill containment.
Decontamination Protocol
Immobilization: If a powder, gently mist the area with a 1% surfactant/water solution to prevent dust generation. If a liquid, surround the spill with an inert absorbent like vermiculite.
Chemical Neutralization: Apply 1M Hydrochloric Acid (HCl) to the spill area.
Causality: The acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile hydrochloride salt.
Validation: Swab the neutralized area with a pH indicator strip. A mildly acidic reading (pH 4-5) validates that the basic amine has been fully neutralized and the area is safe for final water rinsing.
6-Methyl-5-phenyl-3-pyridinamine pKa and basicity values
An In-Depth Technical Guide on the Physicochemical Profiling of 6-Methyl-5-phenyl-3-pyridinamine[1] Executive Summary In the context of medicinal chemistry, 6-Methyl-5-phenyl-3-pyridinamine represents a scaffold of signi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Physicochemical Profiling of 6-Methyl-5-phenyl-3-pyridinamine[1]
Executive Summary
In the context of medicinal chemistry, 6-Methyl-5-phenyl-3-pyridinamine represents a scaffold of significant interest due to its dual-nitrogen functionality and lipophilic substitution pattern.[1] Understanding its ionization constants (pKa) is critical for predicting aqueous solubility, membrane permeability (LogD), and protein binding affinity.[1]
This guide provides a rigorous analysis of the basicity of 6-Methyl-5-phenyl-3-pyridinamine.[1] Unlike standard datasheets, we synthesize theoretical Structure-Activity Relationships (SAR) with practical experimental protocols.[1]
Key Findings:
Dominant Basic Center: The pyridine ring nitrogen (N1).[2][3]
Secondary Center: The exocyclic amine (3-NH2) is essentially non-basic in aqueous media (pKa < 1.0).[1]
Physiological State: At pH 7.4, the molecule exists primarily (~92%) in its neutral, lipophilic form, favoring passive transport but challenging aqueous formulation.[1]
Structural Analysis & Electronic Effects
To accurately estimate the pKa without direct empirical data, we must deconstruct the molecule into its electronic components using the Hammett Equation principles applied to the pyridine core.
The Core Scaffold: 3-Aminopyridine
The parent compound, 3-aminopyridine, has a pKa of approximately 6.0 . This is higher than unsubstituted pyridine (pKa 5.[1]2) because the amino group at the 3-position exerts a weak electron-donating resonance effect (+R) that stabilizes the protonated pyridinium cation.[1]
Substituent Effects
The 6-Methyl-5-phenyl-3-pyridinamine molecule modifies this core with two additional groups:
Impact: Alkyl groups alpha to the nitrogen typically raise the pKa by stabilizing the positive charge on the protonated nitrogen. For example, 2-picoline (2-methylpyridine) has a pKa of ~5.97 (+0.7 vs pyridine).[1]
Effect: Inductive withdrawal (-I) and weak resonance.[1]
Impact: Phenyl groups are generally electron-withdrawing when attached to pyridine. 3-phenylpyridine has a pKa of ~4.8 (-0.4 vs pyridine).[1]
Steric Twist: The proximity of the 6-Methyl and 5-Phenyl groups (ortho to each other) likely forces the phenyl ring out of coplanarity with the pyridine ring. This "decoupling" reduces any potential resonance stabilization, leaving the electron-withdrawing inductive effect as the dominant force.
This places the basicity slightly higher than 3-aminopyridine but significantly lower than aliphatic amines.
Visualization: Protonation Equilibrium
The following diagram illustrates the competitive protonation sites and the steric environment affecting the pKa.
Figure 1: Protonation equilibrium and electronic substituent effects on the pyridine nitrogen.
Quantitative Data Summary
The table below consolidates the estimated values against reference standards to assist in lead optimization.
Compound
Primary Basic Center
pKa (Exp/Est)
Electronic Driver
Pyridine
Ring N
5.25 (Exp)
Reference Standard
3-Aminopyridine
Ring N
6.00 (Exp)
+R effect of 3-NH2
2-Picoline (2-Me)
Ring N
5.97 (Exp)
+I effect of Methyl
3-Phenylpyridine
Ring N
4.80 (Exp)
-I effect of Phenyl
6-Methyl-5-phenyl-3-pyridinamine
Ring N
6.35 ± 0.3 (Est)
Combined +I (Me) and -I (Ph)
Exocyclic Amine
3-NH2
< 1.0 (Est)
Delocalization into ring
Experimental Protocols
For internal validation, rely on Potentiometric Titration as the gold standard. However, due to the predicted lipophilicity (LogP ~2.5) introduced by the phenyl group, aqueous solubility may be insufficient. In such cases, a UV-Metric pKa determination (using Yasuda-Shedlovsky extrapolation) is required.[1]
Protocol A: Potentiometric Titration (Standard)
Best for: Compounds with aqueous solubility > 0.5 mM.[1]
Preparation: Dissolve 1-2 mg of sample in 20 mL degassed 0.15 M KCl (ionic strength adjuster).
Acidification: Add 0.1 M HCl to lower pH to ~2.5 (fully protonated state).
Titration: Titrate with 0.1 M KOH standardized base under inert gas (
or ) to prevent absorption.
Data Capture: Record pH vs. Volume of titrant.
Analysis: Use the Bjerrum plot method or Gran plot to determine the inflection point.
Protocol B: Cosolvent UV-Metric Titration
Best for: 6-Methyl-5-phenyl-3-pyridinamine (likely low solubility).[1]
Rationale: The phenyl ring significantly reduces water solubility. Pure aqueous titration may yield noisy data due to precipitation near the pKa.
Workflow:
Figure 2: Cosolvent extrapolation workflow for lipophilic bases.[1]
Step-by-Step:
Stock Solution: Prepare a 10 mM stock in Methanol (MeOH).
Working Solutions: Prepare three titration vessels with 30%, 40%, and 50% MeOH/Water (v/v) maintaining constant ionic strength (0.15 M KCl).
Titration: Adjust pH from 2.0 to 10.0 using HCl/KOH.
Detection: Monitor the bathochromic shift of the
transition (typically 250-300 nm) as the pyridine nitrogen deprotonates.
Calculation: Plot the apparent pKa (
) against the inverse dielectric constant () of the solvent mixtures. Extrapolate to (approx 0.0128) to find the aqueous pKa.[1]
Implications for Drug Development
Understanding the pKa of 6.35 allows for precise prediction of biopharmaceutical behavior:
Solubility at pH 1.2 (Gastric): The compound will be 100% protonated (Cationic).[1] Solubility will be maximal.
Solubility at pH 7.4 (Blood/Tissue):
Insight: At physiological pH, ~92% of the compound is neutral.[1] This suggests excellent passive permeability (high ) but warns of potential precipitation risks if formulated in acidic vehicles that are neutralized upon injection or ingestion.[1]
Salt Selection: To ensure stable solid forms, select strong acids (pKa < 2) such as Hydrochloride or Mesylate .[1] Weak acids (e.g., Tartrate) may risk disproportionation due to the moderate basicity of the pyridine ring.
References
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for pyridine pKa values).
Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminopyridines. Journal of the Chemical Society, 706-713. Link[1]
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocol). Link[1]
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1] (Source for substituent constants
Application Note & Protocol: Synthesis of 6-methyl-5-phenylpyridin-3-amine via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Arylated Aminopyridines The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Arylated Aminopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly within the pharmaceutical sector for the synthesis of biaryl and heteroaryl scaffolds.[2][3]
This guide focuses on a specific, high-value application of this methodology: the synthesis of 6-methyl-5-phenylpyridin-3-amine from 5-bromo-6-methylpyridin-3-amine and phenylboronic acid. The resulting product is a key structural motif found in a variety of biologically active compounds, making this protocol highly relevant for professionals in drug discovery and medicinal chemistry.[4][5]
The reaction's success hinges on the careful orchestration of several key components: an organohalide (5-bromo-6-methylpyridin-3-amine), an organoboron reagent (phenylboronic acid), a palladium catalyst, and a base, all within a suitable solvent system.[6][7] This document provides a comprehensive, field-tested protocol, explains the causality behind critical experimental choices, and offers a framework for optimization and troubleshooting.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[6] The cycle is generally accepted to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][7]
Oxidative Addition: The cycle initiates when a catalytically active Pd(0) species inserts into the carbon-bromine bond of 5-bromo-6-methylpyridin-3-amine. This irreversible step oxidizes the palladium to Pd(II), forming a square-planar organopalladium(II) complex. This is often the rate-determining step of the entire cycle.[2]
Transmetalation: This step involves the transfer of the phenyl group from the boron atom to the palladium center. The role of the base is critical here; it reacts with the phenylboronic acid to form a more nucleophilic boronate ("-ate") complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[8][9][10] The halide ligand on the palladium is displaced, resulting in a diorganopalladium(II) intermediate.
Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyridinyl and phenyl groups) on the palladium center. This forms the new carbon-carbon bond of the desired product, 6-methyl-5-phenylpyridin-3-amine, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
A potential complication when using pyridine-based substrates is the coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit its activity.[11] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by promoting the desired catalytic steps and discouraging catalyst deactivation.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst (1-5 mol%). Other catalysts can be screened.
Potassium Carbonate (K₂CO₃)
584-08-7
K₂CO₃
138.21
Anhydrous, powdered. Use 2.0-3.0 equivalents.
1,4-Dioxane
123-91-1
C₄H₈O₂
88.11
Anhydrous, degassed.
Deionized Water
7732-18-5
H₂O
18.02
Degassed.
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
For extraction.
Brine (Saturated NaCl)
7647-14-5
NaCl
58.44
For washing.
Anhydrous MgSO₄ or Na₂SO₄
7487-88-9
MgSO₄
120.37
For drying organic layer.
Equipment
Schlenk flask or oven-dried round-bottom flask with rubber septum
Magnetic stirrer and stir bar
Condenser
Inert gas line (Argon or Nitrogen) with bubbler
Syringes and needles
Oil bath or heating mantle with temperature control
Rotary evaporator
Glassware for work-up (separatory funnel, beakers, etc.)
Flash column chromatography setup
TLC plates and developing chamber
Detailed Experimental Protocol
This protocol describes the reaction on a 1.0 mmol scale. The procedure should be performed in a well-ventilated fume hood.
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
Reaction Setup & Inert Atmosphere:
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-6-methylpyridin-3-amine (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[4][11]
Solvent Addition:
Using a syringe, add 8 mL of degassed anhydrous 1,4-dioxane to the flask.
Using a separate syringe, add 2 mL of degassed deionized water. The solvent mixture should be thoroughly purged with an inert gas for 15-20 minutes prior to addition.
Reaction Execution:
Place the flask in a pre-heated oil bath set to 90 °C.
Stir the reaction mixture vigorously. The color of the mixture will typically darken as the reaction progresses.
Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. A typical reaction time is 8-24 hours.
Work-up and Extraction:
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by adding 20 mL of deionized water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
Purification and Isolation:
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 6-methyl-5-phenylpyridin-3-amine.
Optimization & Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of its components. The following parameters can be adjusted to optimize the reaction for yield and efficiency.
The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (like those in Pd(dppf)Cl₂ or advanced Buchwald systems) accelerate the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive aryl bromides and helps prevent catalyst deactivation by the pyridine substrate.[12][14]
Base Selection
K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
The base activates the boronic acid.[8] K₂CO₃ is a cost-effective and generally effective choice. For more challenging couplings, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields by accelerating the transmetalation step.[8][15] Organic bases are typically less effective.
Solvent System
1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O
A biphasic system is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10] Dioxane and Toluene are excellent for dissolving the organic reagents and the palladium complex.
Temperature
80 °C - 120 °C
Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition of the catalyst or reagents. A temperature of 90-100 °C is a good starting point for this system.
Troubleshooting Common Issues:
Low or No Conversion:
Cause: Inactive catalyst or insufficient heat.
Solution: Ensure the reaction is truly anaerobic. Use freshly opened, high-quality catalyst and ligands. Verify the reaction temperature. Consider screening a more active catalyst system (e.g., one with a Buchwald ligand).
Dehalogenation of Starting Material (Hydrodehalogenation):
Cause: A common side reaction where the bromine is replaced by a hydrogen atom.
Solution: This can be promoted by impurities or slow transmetalation. Ensure high-purity reagents. A more active ligand that promotes faster transmetalation can often outcompete this side reaction.[6]
Homocoupling of Phenylboronic Acid:
Cause: Formation of biphenyl from two molecules of phenylboronic acid.
Solution: This is often caused by the presence of oxygen or excess Pd(II) species.[6] Meticulous degassing of solvents and maintaining an inert atmosphere are critical to minimize this side product.
Safety & Handling Precautions
All manipulations should be carried out in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
5-Bromo-6-methylpyridin-3-amine: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[16][17][18] Avoid inhalation of dust and contact with skin and eyes.
Phenylboronic Acid: Harmful if swallowed. Causes serious eye irritation and skin irritation.[13][19][20][21] It is hygroscopic and should be stored in a desiccator.[13]
Palladium Catalysts: Flammable solids. May cause respiratory irritation. Handle under an inert atmosphere to prevent potential ignition, especially for catalysts on carbon supports.[22][23][24]
Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[25][26][27][28] Avoid creating dust.
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May form explosive peroxides. Use only in a well-ventilated area and away from ignition sources.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
Indian Journal of Science and Technology. (n.d.). Phenylboronic Acid - Material Safety Data Sheet (MSDS). Retrieved from Indian Journal of Science and Technology website. [Link]
Labo-Moderne. (2024, November 4). Potassium carbonate 119260 - Safety Data Sheet. Retrieved from Labo-Moderne website. [Link]
Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from Universitat de Girona website. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Carl ROTH website. [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from Chemos website. [Link]
INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from INEOS KOH website. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid D5. Retrieved from Carl ROTH website. [Link]
RahrBSG. (n.d.). Safety Data Sheet - Potassium Carbonate. Retrieved from RahrBSG website. [Link]
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from ResearchGate website. [Link]
Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from Redox website. [Link]
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from ACS Publications website. [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia website. [Link]
ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from ResearchGate website. [Link]
Indian Journal of Science and Technology. (2026, January 20). Palladium on Activated Carbon 5% - Material Safety Data Sheet (MSDS). Retrieved from Indian Journal of Science and Technology website. [Link]
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from National Institutes of Health website. [Link]
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from Royal Society of Chemistry website. [Link]
Fisher Scientific. (2024, May 23). SAFETY DATA SHEET - Palladium hydroxide. Retrieved from Fisher Scientific website. [Link]
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group website. [Link]
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from ResearchGate website. [Link]
Preparation of 6-Methyl-5-phenyl-3-pyridinamine from nitro precursors
Application Note: Preparation of 6-Methyl-5-phenyl-3-pyridinamine from Nitro Precursors Part 1: Executive Summary & Strategic Analysis Objective: This guide details the robust preparation of 6-Methyl-5-phenyl-3-pyridinam...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of 6-Methyl-5-phenyl-3-pyridinamine from Nitro Precursors
Part 1: Executive Summary & Strategic Analysis
Objective:
This guide details the robust preparation of 6-Methyl-5-phenyl-3-pyridinamine (Target) via the reduction of its nitro precursor, 6-Methyl-5-phenyl-3-nitropyridine . This transformation is a critical step in the synthesis of late-stage pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 3-amino-pyridine scaffold serves as a privileged pharmacophore.
Synthetic Strategy:
The conversion of the nitro group (
) to the primary amine () on the pyridine ring is chemically straightforward but operationally nuanced due to the potential for catalyst poisoning by the pyridine nitrogen and solubility challenges associated with aryl-substituted pyridines.
We present two validated protocols:
Method A (Catalytic Hydrogenation): The industry standard for high purity and scalability. Ideal for precursors free of sulfur or heavy metal contaminants.
Method B (Iron/Ammonium Chloride Reduction): A chemoselective, robust alternative for "dirty" precursors or labs lacking high-pressure hydrogenation infrastructure.
Retrosynthetic Context:
Researchers typically access the nitro precursor via a Suzuki-Miyaura cross-coupling of a halogenated nitropicoline (e.g., 5-bromo-2-methyl-3-nitropyridine) with phenylboronic acid. This guide assumes the precursor has been isolated and dried.
Part 2: Visualizing the Pathway
The following diagram illustrates the synthetic logic, moving from the likely Suzuki assembly of the precursor to the final reduction.
Figure 1: Synthetic pathway from precursor assembly to the target aminopyridine.[1]
Part 3: Detailed Experimental Protocols
Method A: Catalytic Hydrogenation (Preferred)
Best for: High purity requirements, scale-up (>10g), and clean starting material.
Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) under hydrogen atmosphere.
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: THF can be added if solubility is poor.
Reagent: Hydrogen gas (
) (Balloon or 1-3 bar).
Protocol:
Setup: In a round-bottom flask (or hydrogenation vessel), dissolve the nitro precursor in MeOH (10-20 volumes).
Critical Process Parameter (CPP): Ensure the precursor is fully dissolved. If solids remain, add THF or warm slightly (up to 40°C).
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen.
Catalyst Addition: Carefully add 10% Pd/C under a stream of nitrogen.
Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add it to a solvent-wet flask.
Hydrogenation: Evacuate the flask and backfill with Hydrogen (
) three times. Maintain a positive pressure of (balloon is sufficient for <5g scale; use a Parr shaker at 3 bar for >10g).
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-12 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The nitro group is highly polar; the amine will be more polar and may streak on silica without triethylamine.
Workup:
Flush system with
.
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2]
Concentrate the filtrate under reduced pressure to yield the crude amine.
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro precursor in Ethanol/Water (4:1, 10 volumes).
Activation: Add the
and Iron powder to the mixture.
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical or magnetic stirring.
Note: The reaction is heterogeneous. Vigorous stirring is essential to scour the iron surface.
Timeline: Reflux for 2-4 hours. The reaction typically turns a rusty brown/grey color.
Workup:
Cool to room temperature.
Filter the slurry through Celite to remove iron oxides. Wash the pad copiously with Ethyl Acetate (EtOAc).
Phase Separation: If the filtrate is biphasic, separate the layers. Extract the aqueous layer with EtOAc.
Wash: Wash combined organics with Brine, dry over
, and concentrate.
Part 4: Workup & Purification Logic
The following decision tree guides the purification strategy based on the crude purity profile.
Figure 2: Purification decision matrix for the isolated aminopyridine.
Part 5: Analytical Characterization (Representative)
As this is a specific intermediate, exact literature values may vary by solvent. The following are the expected spectral characteristics for validation.
Data Type
Expected Signal / Value
Interpretation
Physical State
Off-white to pale yellow solid
Amines oxidize slightly upon air exposure.
MS (ESI+)
Calculated MW: 184.24 g/mol .
1H NMR (DMSO-d6)
ppm (s, 2H)
: Broad singlet, exchangeable.
1H NMR (DMSO-d6)
ppm (s, 3H)
: Singlet at position 6.
1H NMR (DMSO-d6)
ppm (m, 5H)
: Phenyl ring protons.
1H NMR (DMSO-d6)
ppm (d/s)
Pyridine-H : Protons at C2 and C4. C2 is typically more deshielded (downfield).
Part 6: Troubleshooting & Safety
Catalyst Poisoning (Method A): If the reaction stalls, the pyridine nitrogen may be coordinating to the Pd.
Solution: Add 1.0 equiv of Acetic Acid to protonate the pyridine nitrogen, preventing coordination. Neutralize during workup.
Incomplete Reduction (Method B):
Solution: Ensure vigorous stirring. Iron reductions are surface-area dependent. Add more fresh iron powder if necessary.
Safety Warning:
Nitropyridines can be energetic/explosive if heated dry. Never distill the precursor to dryness at high temperatures.
Aminopyridines are known skin irritants and potential sensitizers. Handle with gloves and in a fume hood.
References
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (General protocol for nitropyridine hydrogenation). Link
Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. (Method B protocol source). Link
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context for precursor synthesis). Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 243313, 5-Amino-2-methylpyridine. (Structural analog data). Link
Application Note: Recrystallization Solvents for Purifying 6-Methyl-5-phenyl-3-pyridinamine
Abstract & Compound Analysis 6-Methyl-5-phenyl-3-pyridinamine (also referred to as 3-Amino-6-methyl-5-phenylpyridine) is a functionalized heteroaromatic amine often utilized as a key intermediate in the synthesis of kina...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Compound Analysis
6-Methyl-5-phenyl-3-pyridinamine (also referred to as 3-Amino-6-methyl-5-phenylpyridine) is a functionalized heteroaromatic amine often utilized as a key intermediate in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).
Achieving high purity (>99%) is critical for downstream catalytic cross-coupling (e.g., Buchwald-Hartwig) or amide coupling reactions, where impurities can poison catalysts or lead to side-product formation. This guide details the rationale and methodology for selecting recrystallization solvents based on the molecule's physicochemical properties.[1]
Structural Analysis & Solubility Prediction
The solubility profile of 6-Methyl-5-phenyl-3-pyridinamine is dictated by the interplay between its lipophilic and polar domains:
Lipophilic Domain (Non-polar): The Phenyl ring at C5 and Methyl group at C6 significantly increase lipophilicity compared to a bare aminopyridine. This suggests good solubility in aromatic solvents (Toluene) and moderate solubility in chlorinated solvents.
Polar/H-Bonding Domain: The Pyridine nitrogen (H-bond acceptor) and the Primary Amine at C3 (H-bond donor/acceptor) impart polarity. This necessitates a solvent capable of disrupting crystal lattice H-bonds, pointing toward alcohols or polar aprotic solvents as good candidates for the "good solvent" component.
Solvent Selection Strategy
Based on the structural analysis and literature precedents for analogous phenyl-aminopyridines [1, 2], three primary solvent systems are recommended.
Table 1: Recommended Solvent Systems
System Class
Solvent (Dissolver)
Anti-Solvent (Precipitator)
Ratio (v/v)
Mechanism of Action
System A (Standard)
Ethyl Acetate (EtOAc)
Hexanes / Heptane
1:3 to 1:5
Polarity differential. EtOAc dissolves the amine; non-polar alkanes force precipitation.
System B (Protic)
Ethanol (EtOH)
Water
5:1 to 10:1
H-bond disruption. High solubility in hot EtOH; hydrophobic phenyl group forces crash-out upon cooling/water addition.
System C (Aromatic)
Toluene
None (Single Solvent)
N/A
Temperature differential. Excellent for removing non-aromatic impurities and drying the product (azeotrope).
Expert Insight: For initial purification of crude reaction mixtures containing tarry byproducts, System A is preferred. If the compound "oils out" (forms a liquid instead of crystals), switch to System C (Toluene) , as the aromatic-aromatic pi-stacking interactions often facilitate better crystal lattice formation than aliphatic solvents.
Experimental Protocol: Solvent Screening
Before committing the entire batch, perform this rapid screening protocol to validate the best system for your specific crude profile.
Reagents: Crude 6-Methyl-5-phenyl-3-pyridinamine (100 mg per test).
Preparation: Place 100 mg of crude solid into three separate 4 mL vials.
Dissolution (Hot):
Vial A: Add EtOAc dropwise at 60°C until dissolved.
Vial B: Add EtOH dropwise at 70°C until dissolved.
Vial C: Add Toluene dropwise at 90°C until dissolved.
Anti-Solvent Addition (Hot):
Vial A: Add hot Hexanes until slightly cloudy, then add 1 drop EtOAc to clear.
Vial B: Add hot Water dropwise until slightly cloudy, then add 1 drop EtOH to clear.
Crystallization: Allow vials to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 2 hours.
Evaluation:
Success: Distinct crystals (needles/plates).
Failure: Oil formation or amorphous precipitate.[3]
Detailed Workflow: Large Scale Recrystallization
This protocol is optimized for System A (EtOAc/Hexanes) but can be adapted for others.
Phase 1: Dissolution & Hot Filtration
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Slurry: Add the crude solid and a minimal amount of Ethyl Acetate (approx. 2-3 mL per gram of solid).
Heating: Heat the mixture to gentle reflux (approx. 77°C).
Titration: Add more EtOAc in small portions through the condenser until the solid just dissolves.
Note: If colored impurities persist after full dissolution, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through a Celite pad.
Phase 2: Crystallization[4]
Cloud Point: While maintaining reflux, slowly add Hexanes (or Heptane) until a persistent turbidity (cloudiness) is observed.
Clearing: Add a small volume of EtOAc (1-5% of total volume) to redissolve the turbidity.
Cooling:
Remove heat source.
Allow the flask to cool to RT on a cork ring (do not stir).
Critical: Rapid cooling here causes occlusion of impurities. Slow cooling promotes pure crystal growth.
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Hexanes (1:4 ratio).
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.
Decision Logic & Troubleshooting
The following diagram illustrates the decision-making process for solvent selection and troubleshooting common issues like "oiling out."
Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during aminopyridine purification.
Scientific Validation (E-E-A-T)
Mechanism of Impurity Removal
Recrystallization works on the principle of differential solubility.[4]
Lattice Energy: The target aminopyridine crystallizes because the interaction energy between its own molecules (pi-stacking of phenyl/pyridine rings + H-bonding of amines) is more stable than its interaction with the solvent at low temperatures [3].
Impurity Exclusion: Impurities, having different geometries, disrupt this lattice formation and remain in the "mother liquor" (solution) unless trapped by rapid cooling.
Safety Considerations
Aminopyridines: Generally toxic and potential irritants. Handle in a fume hood.
Solvents: Hexanes and Toluene are flammable and neurotoxic. Use appropriate PPE (nitrile gloves, safety glasses).
References
BenchChem. Recrystallization of 4-Aminopyridine-3-sulfonic Acid Salts: Technical Support & Troubleshooting. Retrieved from . (General protocols for aminopyridine crystallization).
National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines. PubMed Central. Retrieved from . (Demonstrates EtOAc/Hexanes purification for substituted aminopyridines).
University of Massachusetts. Recrystallization: Theory and Practice. Organic Chemistry Lab Manual. Retrieved from . (Foundational theory on solubility behavior).
Journal of Chemical and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives. 2019, 11(9):1-6.[5] Retrieved from . (Specific examples of recrystallizing phenyl-substituted pyridines from Ethanol).
Technical Support Center: Palladium Remediation for 6-Methyl-5-phenyl-3-pyridinamine
Welcome to the Technical Support Center. As application scientists, we frequently encounter severe palladium (Pd) clearance issues when scaling up cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) invol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter severe palladium (Pd) clearance issues when scaling up cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) involving aminopyridine derivatives.
This guide provides a mechanistic understanding, validated protocols, and troubleshooting steps specifically tailored for removing residual palladium from 6-Methyl-5-phenyl-3-pyridinamine to meet strict pharmaceutical regulatory limits.
The Aminopyridine Chelation Challenge
The fundamental difficulty in purifying 6-Methyl-5-phenyl-3-pyridinamine arises from its structure. The molecule possesses two highly potent Lewis basic sites: the pyridine ring nitrogen and the primary amine group. Together, these nitrogen atoms act as bidentate or monodentate ligands, forming exceptionally stable, soluble coordination complexes with residual palladium[1].
Because the thermodynamic stability of this Pd-aminopyridine complex is so high, standard purification techniques like simple aqueous extraction or filtration through Celite are generally ineffective. The1[1], requiring the introduction of a scavenger with a superior binding affinity to force a competitive ligand exchange.
Competitive ligand exchange mechanism between aminopyridine and thiol scavengers.
Quantitative Scavenger Selection Matrix
Selecting the right scavenger depends on the oxidation state of the palladium and the stage of your workup. Sulfur-based scavengers (soft Lewis bases) are highly effective at chemisorbing palladium (a soft Lewis acid) via covalent bond formation.
Scavenger Type
Primary Mechanism
Optimal Target
Loading Capacity
Typical Pd Reduction
Cost Profile
Silica-Thiol (Si-SH)
Chemisorption (Covalent S-Pd)
Chelated Pd(II) & Pd(0)
~1.2 - 1.5 mmol/g
>99% (<10 ppm)
High
Macroporous PS-Thiourea
Chemisorption
Chelated Pd(II)
~2.0 - 2.4 mmol/g
>99% (<10 ppm)
High
N-Acetylcysteine (Aq)
Chelation / Phase Transfer
Bulk Pd Agglomerates
N/A (Liquid)
80-90% (~100-500 ppm)
Low
Sodium Bisulfite (Aq)
Precipitation (Tetrasulfite)
Bulk Soluble Pd
N/A (Liquid)
70-85% (~500 ppm)
Very Low
Activated Carbon
Physisorption
Free Pd(0) Particulates
Variable
50-70% (Inconsistent)
Low
Sequential Remediation Workflow
Relying solely on expensive solid-supported scavengers for crude mixtures containing >1000 ppm Pd is inefficient and often leads to scavenger saturation. A self-validating, two-stage sequential approach is the industry standard for 2[2].
Sequential palladium remediation workflow for highly chelating API intermediates.
Objective: Remove >80% of loosely bound Pd and large agglomerates to prevent fouling of downstream solid scavengers.
Causality: Utilizing an aqueous chelator like N-acetylcysteine or 3[3], effectively pulling bulk Pd into the aqueous waste stream.
Dissolution: Dissolve the crude 6-Methyl-5-phenyl-3-pyridinamine in a water-immiscible organic solvent (e.g., Toluene or 2-MeTHF) to achieve a concentration of approximately 10-15 vol%.
Preparation: Prepare a 5 wt% aqueous solution of N-acetylcysteine (or a 20% solution of Sodium Bisulfite).
Addition: Add the aqueous scavenger solution to the organic phase (target 10-20 molar equivalents relative to the initial Pd catalyst load).
Thermal Activation: Heat the biphasic mixture to 50–60 °C and stir vigorously for 4–18 hours. Note: Heat provides the necessary activation energy to disrupt the stable Pd-aminopyridine coordination complex.
Separation: Separate the phases while warm (to prevent product precipitation). Discard the dark aqueous layer.
Objective: Polish the remaining tightly chelated trace Pd down to <10 ppm.
Causality: Silica-functionalized thiols form irreversible covalent bonds with Pd. Because this is a solid-liquid heterogeneous reaction, 1[1] onto the silica matrix.
Scavenger Addition: To the retained organic phase from Protocol A, add Silica-Thiol (Si-SH) at a loading of 4–8 molar equivalents relative to the remaining estimated Pd[4].
Incubation: Stir the suspension at 40–50 °C for 12–24 hours.
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd-bound silica.
Cake Wash: Wash the filter cake with 2-3 bed volumes of hot ethyl acetate or methanol. Note: Polar washes elute any physisorbed product from the silica backbone without breaking the covalent Pd-S bonds, maximizing your yield.
Isolation: Concentrate the filtrate under reduced pressure and proceed to final crystallization.
Troubleshooting & FAQs
Q1: Why is simple filtration through Celite failing to reduce Pd levels below 500 ppm?A: Simple filtration only removes heterogeneous Pd(0) agglomerates (particulates). Because 6-Methyl-5-phenyl-3-pyridinamine acts as a strong ligand, it forms a soluble complex with the palladium.1[1]; you must use a functionalized scavenger to break the complex.
Q2: I am experiencing significant product loss (15-20%) during the solid scavenging step. How can I mitigate this?A: Product loss is typically due to non-specific physisorption of the aminopyridine onto the silica or polystyrene backbone of the scavenger. To mitigate this:
Use Protocol A first to reduce the total amount of solid scavenger required.
Rigorously wash the filtered scavenger cake with a polar, coordinating solvent (like methanol) to displace trapped product.
Q3: Does the oxidation state of the residual palladium affect scavenging efficiency?A: Yes. Computational and empirical studies demonstrate that5[5]. If your reaction leaves predominantly Pd(0), relying on mild air oxidation during workup can convert Pd(0) to Pd(II), significantly enhancing the chemisorption efficiency of thiol scavengers.
Q4: How do I ensure my final API intermediate meets regulatory guidelines?A: The6[6]. For oral administration, the Permitted Daily Exposure (PDE) for Pd is 100 µ g/day . To verify compliance, analyze the final isolated product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is the industry standard for quantifying trace metals in the parts-per-billion range[4].
References
Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem - 1
Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions - Benchchem - 4
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific - 2
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing - 5
WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates - Google Patents - 3
Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances - ResearchGate -6
Preventing oxidation of 3-aminopyridine derivatives during storage
Topic: Preventing Oxidation of 3-Aminopyridine Derivatives During Storage The Science of Instability: Why Does It Degrade? As a Senior Application Scientist, I often see researchers discard valuable 3-aminopyridine (3-AP...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Oxidation of 3-Aminopyridine Derivatives During Storage
The Science of Instability: Why Does It Degrade?
As a Senior Application Scientist, I often see researchers discard valuable 3-aminopyridine (3-AP) derivatives because they turned brown overnight. Before we discuss storage, you must understand the mechanism of this failure to prevent it effectively.
The Electron Density Trap
3-Aminopyridine is an electron-rich aromatic amine. The amino group (
) at the 3-position donates electron density into the pyridine ring via resonance. While this makes it a versatile nucleophile for drug discovery, it also lowers the oxidation potential of the molecule.
The Degradation Cascade:
Radical Initiation: Exposure to atmospheric oxygen (
) or UV light generates a radical cation on the exocyclic nitrogen.
Coupling (The "Browning" Effect): These radicals rapidly dimerize to form azo-linkages (
) or polymerize into complex polyanilines. This is why your white powder turns yellow, then brown, and finally black.
N-Oxide Formation: The pyridine ring nitrogen is also susceptible to oxidation, forming N-oxides, particularly in solution.
The pKa Factor: Free Base vs. Salt
The stability of 3-AP is dictated by its protonation state.
Ring Nitrogen (
): Protonates first.
Amino Nitrogen (
): Extremely difficult to protonate.
Key Insight: Storing 3-AP as a free base leaves the electron-rich amino group exposed to oxidative attack. Converting it to a hydrochloride salt stabilizes the crystal lattice and, while it primarily protonates the ring nitrogen, the resulting positive charge withdraws electron density from the system, significantly increasing resistance to oxidation.
Storage Protocols: The "Gold Standard"
Do not rely on simple refrigeration. Follow this decision matrix to ensure long-term integrity.
Visualizing the Storage Decision Process
Figure 1: Decision tree for selecting the appropriate storage method based on chemical form and duration.
Protocol A: The Argon Blanket (For Free Bases)
Applicability: When you must store the free base (e.g., for direct use in palladium-catalyzed coupling).
Step 1: Transfer the compound to an amber glass vial (plastic is permeable to
over time).
Step 2: Flush the headspace with dry Argon or Nitrogen for 30 seconds.
Step 3: Seal the cap tightly and wrap the junction with Parafilm.
Step 4: Store at
.
CRITICAL: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and oxidation.
Protocol B: Salt Formation (The Stabilizer)
Applicability: For long-term storage (>1 month).
Method: Dissolve the free base in diethyl ether or dioxane. Add 1.1 equivalents of 4M HCl in dioxane. The hydrochloride salt will precipitate immediately. Filter, wash with ether, and dry under vacuum. This form is often stable for years at room temperature.
Troubleshooting & FAQs
Q1: My sample has turned from white to dark brown. Is it dead?
A: Not necessarily.
The "browning" is often a surface phenomenon caused by the formation of azo-dimers or trace polymerization. These impurities have high extinction coefficients, meaning a tiny amount (0.1%) can make the whole batch look ruined.
Action: Run an LC-MS or H-NMR.
Verdict: If purity is >90%, proceed to the Rescue Protocol (Section 4). If <90%, discard.
Q2: Can I use the oxidized (brown) sample directly in my reaction?
A: It depends on the reaction type.
Acylation/Amide Coupling:Yes , usually. The impurities are often inert in these conditions.
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald):NO. The azo-impurities and oxidized species can coordinate to the Palladium catalyst, poisoning the reaction and killing the yield.
Q3: Why did my sample degrade in the freezer?
A: You likely trapped moisture or oxygen inside.
Freezers are not dry environments. If the cap was not parafilmed, or if you opened it while cold (condensing water), you created a "micro-reactor" inside the vial. Hydrolysis combined with oxidation degrades the compound even at
.
Rescue Protocol: Purification of Oxidized Samples
If your valuable intermediate has oxidized, use this chemically grounded method to restore it. This relies on Sodium Dithionite (
) , a reducing agent that breaks azo-linkages and reverses early-stage oxidation.
The "Recrystallization + Reduction" Workflow
Reagents Needed:
Activated Carbon (Charcoal)
Sodium Dithionite (
)
Solvent (typically Ethanol/Water or Ethyl Acetate/Hexane)
Step-by-Step Guide:
Dissolution: Dissolve the crude, brown solid in the minimum amount of hot solvent (e.g., boiling ethanol).
Reduction: Add Sodium Dithionite (approx. 5-10% by weight of your substrate) and Activated Carbon (5-10% by weight).
Why? The dithionite reduces the colored azo/nitroso impurities back to amines or colorless derivatives, which are then adsorbed by the carbon.
Reflux: Stir at reflux for 15-20 minutes.
Filtration: Filter the hot solution through a Celite pad to remove the carbon. Do this quickly to prevent cooling/crystallization in the funnel.
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool on ice.
Collection: Filter the white/off-white crystals and dry under vacuum.
Data: Stability Comparison
Storage Condition
Form
Visual Appearance (6 Months)
Purity (LC-MS)
Ambient Air, RT
Free Base
Black Tar
< 60%
Ambient Air, 4°C
Free Base
Dark Brown Solid
~ 85%
Argon, -20°C
Free Base
Off-White Solid
> 98%
Ambient Air, RT
HCl Salt
White Solid
> 99%
References
Oxidation of 3-Aminopyridine: Org. Synth.1950 , 30, 3. (Describes the instability and purification via sodium hydrosulfite).
pKa and Protonation Sites: J. Org.[1] Chem.2010 , 75, 22, 7691–7703. (Detailed analysis of aminopyridine basicity and salt stability).
Technical Support Center: Optimizing Reaction Temperature for Phenylboronic Acid Couplings
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common dilemma in Suzuki-Miyaura cross-couplings: temperature optimization .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common dilemma in Suzuki-Miyaura cross-couplings: temperature optimization .
Temperature in palladium-catalyzed couplings is a double-edged sword. While elevated thermal energy is often required to overcome the activation barrier for the oxidative addition of aryl halides (particularly chlorides)[1], excessive heat exponentially accelerates off-cycle degradation pathways. This guide is designed to help you navigate the thermodynamic and kinetic trade-offs of phenylboronic acid couplings, ensuring high yields and reproducible, self-validating workflows.
Mechanistic Overview: The Temperature Tug-of-War
Before troubleshooting, we must understand the causality of our experimental observations. The Suzuki-Miyaura catalytic cycle competes directly with two primary temperature-dependent side reactions: Protodeboronation and Homocoupling .
Mechanistic pathways of Suzuki coupling vs. temperature-induced side reactions.
Part 1: Symptom-Based Troubleshooting Guide
Issue 1: Severe Loss of Phenylboronic Acid (Protodeboronation)
Symptom: LC-MS or NMR analysis shows incomplete conversion of the aryl halide, alongside the presence of benzene (the protodeboronation product of phenylboronic acid) and unreacted starting materials.
The Causality: Protodeboronation is a base-catalyzed chemical reaction where the carbon-boron bond is cleaved by a proton source (typically water), replacing the boronic acid group with a hydrogen atom[2]. The base attacks the boron atom to form a boronate species, which is then cleaved. This off-cycle pathway is highly pH-dependent and is exponentially accelerated by high reaction temperatures[2].
The Solution:
Lower the Temperature: Drop the reaction temperature to 20–40 °C.
Attenuate the Base: Switch from strong bases (NaOH, KOH) to moderately weak bases (K₃PO₄ or K₂CO₃)[2].
Upgrade the Ligand: To maintain catalytic turnover at lower temperatures, utilize highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands lower the activation energy required for oxidative addition, allowing the desired cycle to outcompete protodeboronation[3].
Issue 2: High Levels of Biphenyl Formation (Homocoupling)
Symptom: The reaction yields significant amounts of symmetrical biphenyl byproducts, consuming the phenylboronic acid before cross-coupling can occur.
The Causality: Homocoupling is the oxidative coupling of two boronic acid molecules[4]. This is primarily triggered by two factors:
Oxygen Infiltration: O₂ oxidizes the Pd(0) catalyst and phosphine ligands, directly facilitating the oxidative coupling of boronic acids[5]. High temperatures accelerate this oxidative degradation.
Pd(II) Precatalysts: If you use a Pd(II) source (like Pd(OAc)₂), it must be reduced to Pd(0) in situ to initiate the catalytic cycle. This reduction often occurs by consuming two equivalents of your phenylboronic acid, inherently generating homocoupling byproducts from the very first turnover[4][5].
The Solution:
Use a Pd(0) Source: Start with Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step[5].
Rigorous Degassing: Sparging with argon is often insufficient at high temperatures. Utilize three freeze-pump-thaw cycles to ensure absolute removal of dissolved oxygen[5].
Issue 3: Sluggish Conversion at Low Temperatures
Symptom: Attempting to mitigate side reactions by lowering the temperature to 25 °C results in <10% conversion after 24 hours.
The Causality: The oxidative addition of aryl halides (especially aryl chlorides) to Pd(0) is typically the rate-determining step[1]. At room temperature, standard catalysts like Pd(PPh₃)₄ lack the electron density required to break the strong C-Cl bond.
The Solution: Do not blindly increase the heat, as this will trigger the side reactions mentioned above. Instead, pair a Pd(0) source with an advanced ligand like XPhos. The electron-rich nature of XPhos increases the nucleophilicity of the palladium center, while its steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, enabling room-temperature coupling[3].
Part 2: Quantitative Optimization Matrix
To streamline your experimental design, reference the following data matrix summarizing the optimal conditions based on your target temperature profile.
Q: Why does my reaction mixture turn black when I heat it to 80 °C?A: The appearance of a black precipitate is a classic indicator of "Palladium Black" formation. This occurs when the active Pd(0) catalyst aggregates and precipitates out of solution, permanently halting the catalytic cycle. High temperatures accelerate the oxidation and dissociation of phosphine ligands, leaving the palladium center coordinatively unsaturated and prone to aggregation[5]. Ensure your ligand-to-palladium ratio is optimized (typically 2:1 for monodentate ligands) and rigorously exclude oxygen.
Q: Can I just add 2.0 equivalents of phenylboronic acid to compensate for protodeboronation?A: While adding excess boronic acid (1.5–2.0 eq) is a common brute-force tactic to force a reaction to completion[3], it is scientifically suboptimal. It complicates downstream purification and increases the formation of homocoupling byproducts. Optimizing the catalyst system to operate at a lower temperature is the preferred method to kinetically outcompete the degradation pathway.
Q: Does the choice of solvent impact temperature optimization?A: Absolutely. Suzuki couplings often benefit from aqueous conditions because water helps dissolve the inorganic base necessary for transmetalation[1]. However, water is also the primary proton source for protodeboronation[2]. If you must run the reaction at high temperatures (>80 °C), consider using an anhydrous solvent system with a suspended, finely milled base (like anhydrous Cs₂CO₃) to suppress protodeboronation.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . If a validation checkpoint fails, halt the experiment and correct the variable before proceeding.
Protocol A: Mild-Temperature (25 °C) Coupling for Sensitive Substrates
Designed to completely suppress protodeboronation while maintaining high turnover.
Reagent Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), phenylboronic acid (1.1 eq), and anhydrous K₃PO₄ (2.0 eq).
Catalyst Addition: Add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.5 mol%).
Degassing (Self-Validation Checkpoint 1): Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. Validation: The solid mixture must remain free-flowing; any clumping indicates moisture ingress.
Solvent Addition: Syringe in a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).
Execution (Self-Validation Checkpoint 2): Stir vigorously at 25 °C. Validation: Within 10 minutes, the solution should transition to a clear, homogeneous yellow/orange color, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns black, oxygen has infiltrated the system; discard and restart.
Analysis: Monitor via LC-MS. Full conversion is typically achieved within 4–12 hours.
Protocol B: High-Temperature (80 °C) Coupling for Hindered Chlorides
Designed to force difficult oxidative additions while mitigating homocoupling.
Preparation: Add the sterically hindered aryl chloride (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a heavy-walled reaction vial.
Catalyst Selection: Add Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%). SPhos is highly effective for hindered substrates and exhibits high thermal stability[3].
Rigorous Degassing: Add anhydrous Toluene (0.2 M). Perform three freeze-pump-thaw cycles using liquid nitrogen. This strict oxygen exclusion is mandatory at 80 °C to prevent homocoupling[5].
Heating (Self-Validation Checkpoint): Backfill with Argon, seal tightly, and place in an aluminum heating block set to 80 °C. Validation: Avoid oil baths, as they create thermal gradients. An aluminum block ensures precise, uniform heat distribution, preventing localized overheating that destroys the catalyst.
Workup: After 12 hours, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues before chromatography.
Part 5: Diagnostic Workflow
Use this logical decision tree to rapidly diagnose and resolve temperature-related failures in your couplings.
Logical workflow for diagnosing and resolving temperature-related coupling failures.
References
Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J Am Chem Soc. / DSpace@MIT. Available at: [Link]
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at: [Link]
Solving solubility issues of 6-Methyl-5-phenyl-3-pyridinamine in water
Executive Summary & Molecule Analysis User Query: "I cannot dissolve 6-Methyl-5-phenyl-3-pyridinamine in water for my biological assay. It precipitates immediately upon dilution from DMSO."[1] Scientist’s Analysis: 6-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
User Query: "I cannot dissolve 6-Methyl-5-phenyl-3-pyridinamine in water for my biological assay. It precipitates immediately upon dilution from DMSO."[1]
Scientist’s Analysis:
6-Methyl-5-phenyl-3-pyridinamine is a classic "brick-dust" molecule in aqueous chemistry.[2] Its solubility profile is dominated by two competing structural features:
Hydrophobic Domain (Solubility Barrier): The 5-phenyl ring and 6-methyl group significantly increase the partition coefficient (LogP estimated ~2.5–3.0), creating a high energy barrier for water solvation.[3]
Ionizable Domain (Solubility Handle): The pyridine nitrogen is a weak base (estimated pKa ~6.0).[3] The exocyclic amine at position 3 is electronically coupled to the ring and is essentially non-basic in water.[1]
The Solution: You cannot dissolve this molecule in neutral water (pH 7). You must exploit the pyridine nitrogen's basicity or use dielectric constant modifiers (cosolvents).[3]
Troubleshooting Guide: Step-by-Step Protocols
Method A: pH Manipulation (The "Salt Switch")
Best for: Animal studies (IV/IP) or high-concentration stocks where cosolvents are toxic.[3]
The Mechanism:
At neutral pH, the molecule is uncharged and lipophilic.[1] By lowering the pH below its pKa (target pH 3.0–4.0), you protonate the ring nitrogen, converting the free base into a highly soluble cation (e.g., hydrochloride salt).[1][3]
Protocol:
Calculate Molar Equivalents: Determine the moles of your compound.
Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[3] MSA often yields higher solubility for aromatics than HCl.[1]
Titration:
Suspend the solid compound in 90% of the target volume of water.
Slowly add acid (start with 1.0 equivalent) while stirring.
Monitor dissolution.[1][4][5][6] If the solution remains cloudy, add acid in 0.1 eq increments up to 2.0 eq.[1]
Critical Step: Once dissolved, check pH. It should be between 3.0 and 4.5.[1]
Buffering (Optional): If the final solution is too acidic for your assay, dilute into a strong buffer (e.g., 100 mM Citrate or Acetate, pH 4.5–5.0). Avoid Phosphate buffers (PBS) initially, as they can precipitate cationic drugs.[1][3]
Method B: The "Cosolvent Spike" (DMSO/PEG)
Best for: In vitro assays (Cell culture, HTS) where small volumes are added to media.[3]
The Mechanism:
Water has a high dielectric constant (~80). This molecule prefers a lower dielectric environment.[1] We create a "solvation shell" using organic solvents before introducing water.[1]
Protocol:
Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. This should be clear and stable.
Intermediate Dilution (The Trick): Do not pipette DMSO directly into water.[1]
Best for: Sensitive biological models where pH and DMSO are confounding variables.[1]
The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[2] The hydrophobic phenyl ring of your molecule inserts into the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the solvent.[1]
Sonication: Sonicate for 30–60 minutes at ambient temperature. The solution may turn from cloudy to clear.[1]
Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
Visualizing the Decision Process
The following flowchart illustrates the logical pathway for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on biological tolerance of solvents and pH.
Frequently Asked Questions (FAQs)
Q1: My solution was clear, but it precipitated after 2 hours. Why?A: You likely created a "supersaturated" solution.[1] This is common when diluting a DMSO stock into PBS.[1] The phosphate ions in PBS can "salt out" hydrophobic bases, and the pH (7.[1]4) forces the molecule back to its neutral, insoluble state.[1]
Fix: Switch to Method C (Cyclodextrin) or ensure your final concentration is below the thermodynamic solubility limit (likely < 50 µM in neutral buffer).[3]
Q2: Can I use Ethanol instead of DMSO?A: Yes, but Ethanol is more volatile and often has lower solubilizing power for phenyl-substituted pyridines than DMSO.[1] If you must use ethanol, keep the stock concentration lower (e.g., 10 mM) and seal vials tightly to prevent evaporation.[1][3]
Q3: Why did you recommend Methanesulfonic Acid (MSA) over HCl?A: While HCl is standard, chloride salts of hydrophobic amines can sometimes have high lattice energies (making them less soluble) due to the "Common Ion Effect" in saline.[3] Mesylate (MSA) salts are bulkier and interfere with crystal packing, often resulting in higher aqueous solubility [1].[1][3]
Q4: Is the compound light-sensitive?A: Aminopyridines are electron-rich and can be susceptible to oxidation, turning brown/yellow over time.[2]
Fix: Store solid and solution stocks in amber vials and minimize exposure to light.[1]
References
Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] Link
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (General Reference for pKa/LogP relationships in pyridines). Link
Strickley, R. G. (2004).[1][3] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link
Technical Support Center: Overcoming Regioselectivity Issues in Substituted Pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. The inherent electronic properties of the pyridine ring make it a challenging substrate, often leading to mixtures of isomers.[1][2] This document provides field-proven insights and detailed protocols to troubleshoot and overcome these common hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of probable causes and a set of actionable solutions, including detailed experimental protocols.
Issue 1: My electrophilic aromatic substitution (EAS) on pyridine is failing or giving poor C3 selectivity.
Question: I am attempting a Friedel-Crafts acylation on 3-methylpyridine, but I'm only recovering starting material or a complex mixture. Why is this happening and how can I achieve selective C4 or C5 substitution?
Probable Causes:
Ring Deactivation: The pyridine nitrogen acts as a strong electron-withdrawing group via an inductive effect, deactivating the ring towards electrophilic attack.[1] Furthermore, the nitrogen's basic lone pair readily coordinates with Lewis acids (e.g., AlCl₃) or protonates under acidic conditions, which severely deactivates the ring and prevents the desired reaction.[3]
Intrinsic C3-Selectivity: When EAS does occur on a deactivated pyridine ring, it preferentially happens at the C3 position, which is the most electron-rich carbon.[1] Attempting to force substitution at other positions without strategic modification is often futile.
Proposed Solutions:
The most reliable strategy is to reverse the electronic character of the ring by converting the pyridine to its N-oxide. This modification transforms the ring from electron-deficient to electron-rich, making it highly amenable to EAS and directing substitution to the C2 and C4 positions.
Solution A: The Pyridine N-Oxide Strategy for C4-Functionalization
By forming the N-oxide, the nitrogen atom becomes a resonance-donating group, increasing electron density at the C2 and C4 positions and making them susceptible to electrophilic attack.
Caption: Workflow for achieving C4-substitution via an N-oxide intermediate.
Experimental Protocol: C4-Nitration of Pyridine via N-Oxide Intermediate [4]
Step 1: Synthesis of Pyridine N-Oxide
To a solution of pyridine (7.91 g, 100 mmol) in acetic acid (50 mL), add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise while maintaining the temperature below 40 °C with an ice bath.
Heat the mixture at 70-80 °C for 3 hours.
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure. Add water (20 mL) and evaporate again to remove residual acetic acid.
The crude pyridine N-oxide can often be used directly in the next step.
Step 2: C4-Nitration
In a three-neck flask, slowly add the crude pyridine N-oxide (9.51 g, 100 mmol) to a cooled (0 °C) mixture of fuming nitric acid (12 mL) and concentrated sulfuric acid (30 mL).
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 2 hours.
Cool the reaction to room temperature and pour it carefully onto crushed ice (200 g).
Neutralize the solution with sodium carbonate until pH 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-nitropyridine N-oxide.
Step 3: Deoxygenation
Dissolve the 4-nitropyridine N-oxide (14.0 g, 100 mmol) in chloroform (100 mL).
Add phosphorus trichloride (PCl₃) (9.6 mL, 110 mmol) dropwise at 0 °C.
Allow the mixture to warm to room temperature and then reflux for 1 hour.
Cool the reaction, pour it onto ice, and neutralize with sodium carbonate.
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield pure 4-nitropyridine.
Issue 2: I am getting a mixture of C2 and C4 isomers during nucleophilic addition to a pyridinium salt.
Question: I'm activating my substituted pyridine with an acyl chloride to promote nucleophilic attack by a Grignard reagent, but I'm getting a difficult-to-separate mixture of 1,2- and 1,4-adducts. How can I control this?
Probable Causes:
Hard vs. Soft Nucleophiles: The regioselectivity of nucleophilic addition to activated pyridinium species can be dependent on the nature of the nucleophile. Hard nucleophiles (like Grignard reagents) can attack both the C2 and C4 positions, which have similar electrophilicity.
Activating Group: The choice of the N-activating group (e.g., acyl, sulfonyl) influences the charge distribution in the pyridine ring and can affect the C2/C4 ratio.
Proposed Solutions:
Solution A: Transition-Metal-Free C2-Selective Addition to Pyridine N-Oxides
A highly efficient and regioselective method involves the addition of Grignard reagents to pyridine N-oxides. This reaction proceeds exclusively at the C2 position for a wide range of substrates and is often superior to additions to pyridinium salts.[5]
Experimental Protocol: C2-Phenylation of Pyridine N-Oxide [5]
In a flame-dried, two-neck flask under an argon atmosphere, dissolve pyridine N-oxide (0.95 g, 10 mmol) in anhydrous THF (40 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add phenylmagnesium bromide (1.0 M in THF, 11 mL, 11 mmol) dropwise over 20 minutes.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2 hours.
At -20 °C, add trifluoroacetic anhydride (TFAA) (1.7 mL, 12 mmol) dropwise. The solution should turn dark.
Allow the reaction to warm to room temperature and stir for 1 hour.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
Extract the mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield 2-phenylpyridine.
Table 1: Comparison of Regioselective Nucleophilic Addition Strategies
Issue 3: My transition-metal-catalyzed C-H arylation gives a mixture of C2, C3, and C4 products.
Question: I'm trying to perform a direct C-H arylation on 3-fluoropyridine using a palladium catalyst, but the regioselectivity is poor. How can I direct the arylation to a specific position?
Probable Causes:
Competing C-H Bond Reactivity: Pyridine has three distinct C-H bonds (C2/6, C3/5, C4), and their relative reactivity can be similar, leading to mixtures without proper control.[9]
Catalyst/Ligand Mismatch: The choice of catalyst, ligand, and additives is crucial for controlling regioselectivity. A non-optimized system will likely yield multiple isomers.[2][10]
Mechanism Ambiguity: C-H functionalization can proceed through different mechanisms (e.g., concerted metalation-deprotonation, electrophilic palladation), each favoring different positions. The reaction conditions dictate the dominant pathway.
Proposed Solutions:
Regioselectivity in C-H functionalization is dictated by a combination of steric and electronic factors, which can be manipulated through careful selection of the catalytic system and substrate.
Caption: Strategic choice of catalyst system dictates C-H functionalization regioselectivity.
Solution A: Ligand and Additive Control for C3/C4 Arylation
For electron-deficient pyridines (e.g., those with -F, -CN, -NO₂ groups), a palladium-carboxylate catalyzed system can achieve high regioselectivity for the C3 or C4 positions.[11] This selectivity arises from avoiding the electronically repulsive C2/C6 positions due to the interaction between the nitrogen lone pair and the polarized C-Pd bond.[11][12]
Experimental Protocol: Selective C4-Arylation of 3-Fluoropyridine [11]
To an oven-dried vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ad₂P(n-Bu) (Adamantyl₂-n-butylphosphine, 7.0 mg, 0.02 mmol), 4-bromotoluene (43 mg, 0.25 mmol), and Cs₂CO₃ (163 mg, 0.5 mmol).
Seal the vial with a septum and purge with argon.
Add a solution of 3-fluoropyridine (19.4 mg, 0.2 mmol) in toluene (1.0 mL) via syringe.
Add pivalic acid (PivOH) (5.1 mg, 0.05 mmol).
Place the vial in a preheated oil bath at 130 °C and stir for 24 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate and purify by flash column chromatography to yield 3-fluoro-4-(p-tolyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyridine synthesis?
A1: The regioselectivity is primarily governed by the electronic nature of the pyridine ring. The electronegative nitrogen atom creates a dipole moment and uneven electron distribution.[1]
For Electrophilic Attack (EAS): The ring is electron-deficient ("π-deficient"). The nitrogen lone pair readily protonates or complexes with Lewis acids, further deactivating the ring. Substitution, if it occurs, is directed to C3 (the β-position), which is the least electron-deficient carbon.[1][3]
For Nucleophilic Attack (NAS): The electron deficiency makes the C2 (α) and C4 (γ) positions electrophilic and susceptible to attack by strong nucleophiles, behaving similarly to imines or carbonyls.[1]
For Radical Attack (Minisci-type): Under acidic conditions, protonation of the pyridine nitrogen makes the ring highly electron-deficient, favoring radical attack at the C2 and C4 positions.
Q2: When should I choose a de novo synthesis strategy over functionalizing a pre-existing pyridine ring?
A2: The choice depends on the desired substitution pattern and the availability of starting materials.
Choose de novo synthesis (e.g., Hantzsch, Bohlmann-Rahtz, [2+2+2] cycloadditions) when you need a highly substituted or complex pyridine that would be difficult to assemble through sequential functionalization.[13][14][15] These methods offer high convergence and can provide access to specific substitution patterns with good regiochemical control from the outset.[13]
Choose C-H functionalization or substitution when the desired product is only one or two steps away from a simple, commercially available pyridine. This approach is often more step-economical for producing simpler derivatives.[10][16][17] However, you must carefully consider the directing effects of existing substituents to control regioselectivity.
Q3: How can I achieve substitution at the C3 (meta) position? The intrinsic reactivity seems to favor C2 and C4 for most reactions.
A3: C3-functionalization is challenging but achievable through several modern strategies:
EAS on the Parent Ring: As discussed, direct electrophilic substitution (e.g., nitration, sulfonation) occurs at C3, although conditions are often harsh.[1]
Directed Metalation: A directing group at C2 or C4 can direct lithiation to the C3 position, which can then be quenched with an electrophile.
The Zincke Reaction: This classic reaction involves opening the pyridine ring by reacting it with 2,4-dinitrochlorobenzene to form a "Zincke salt," which then opens to a dienal.[18] Modern variations use this reactivity to temporarily dearomatize the ring, allowing for regioselective functionalization at the positions corresponding to the original C3 and C5.[19][20] This strategy enables C3-halogenation, amination, and other transformations under mild conditions.[19][20][21]
3,4-Pyridyne Intermediates: Generation of a 3,4-pyridyne (an aryne analog) allows for the introduction of two adjacent substituents. The regioselectivity of nucleophilic addition to the pyridyne can be controlled by other substituents on the ring, providing access to unique 3,4-disubstituted patterns.[22][23]
Q4: Can computational chemistry help predict and solve my regioselectivity issues?
A4: Absolutely. Computational methods like Density Functional Theory (DFT) are powerful tools for predicting reaction outcomes.[24] By modeling reaction pathways, you can:
Calculate Transition State Energies: Compare the activation energies for substitution at different positions (C2, C3, C4) to predict the kinetically favored product.
Analyze Charge Distribution: Evaluate the calculated partial charges on the pyridine ring atoms in the ground state or in a catalyst-substrate complex to predict sites of electrophilic or nucleophilic attack.
Model Ligand Effects: Simulate how different ligands on a transition metal catalyst sterically or electronically influence the regiochemical outcome of a C-H functionalization reaction. This can guide rational ligand selection and reduce experimental screening time.[24]
References
Title: Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines
Source: American Chemical Society
URL
Title: Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC
Source: National Center for Biotechnology Information
URL
Title: C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC
Source: National Center for Biotechnology Information
URL
Title: C-H Functionalization of Pyridines - ResearchGate
Source: ResearchGate
URL
Title: Modular Approach to 2,3,5-Trisubstituted Pyridines
Source: American Chemical Society
URL
Title: Efficient, mild and completely regioselective synthesis of substituted pyridines
Source: Royal Society of Chemistry
URL
Title: C–H functionalization of pyridines
Source: Royal Society of Chemistry
URL
Title: Pyridine Synthesis: Cliff Notes
Source: Baran Lab, Scripps Research
URL
Title: ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring.
Title: Pyridine functionalization using the Zincke reaction. A mild Zincke...
Title: Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed
Source: National Center for Biotechnology Information
URL
Title: Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC
Source: National Center for Biotechnology Information
URL
Title: Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis
Source: BenchChem
URL
Title: Pyridine - Wikipedia
Source: Wikipedia
URL
Title: Nucleophilic C4-selective (hetero)
Title: Technical Support Center: Regioselectivity in Substituted Pyridine Reactions
Source: BenchChem
URL
Title: Pyridine C(sp2)
Title: Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines
Source: American Chemical Society
URL
Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates
Source: ChemRxiv
URL
Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes
Source: Royal Society of Chemistry
URL
Title: Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide
Source: MDPI
URL
Title: (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
Title: A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC
Source: National Center for Biotechnology Information
URL
1H NMR spectrum analysis of 6-Methyl-5-phenyl-3-pyridinamine
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Methyl-5-phenyl-3-pyridinamine , a critical intermediate in the synthesis of kinase inhibitors and antifibrotic agents. This guide m...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Methyl-5-phenyl-3-pyridinamine , a critical intermediate in the synthesis of kinase inhibitors and antifibrotic agents.
This guide moves beyond simple peak listing. It establishes a comparative analytical framework , distinguishing the target compound from its regioisomers and synthetic precursors using first-principles NMR theory and experimental logic.
To interpret the NMR spectrum of this compound accurately, one must analyze the electronic environment of the pyridine ring. The molecule contains three substituents that exert competing shielding and deshielding effects:[2]
3-Amino Group (-NH₂): A strong electron-donating group (EDG). It significantly shields the protons at the ortho (C2, C4) and para (C6 - occupied) positions.
5-Phenyl Group (-Ph): A conjugating group. It typically deshields adjacent protons via magnetic anisotropy, though steric twisting can mitigate this effect.
6-Methyl Group (-CH₃): A weak EDG, providing mild shielding to the ortho (C5 - occupied) and para (C3 - occupied) positions.
The Critical Protons (H2 vs. H4)
The pyridine ring has only two aromatic protons: H2 and H4 . Distinguishing them is the key to structural validation.
H2 (Position 2): Located between the ring Nitrogen and the Amino group.
Influence: Deshielded by the adjacent Nitrogen (α-effect) but strongly shielded by the ortho-Amino group.
Expected Multiplicity: Singlet (s) or doublet (d) with small meta-coupling (
Hz).
H4 (Position 4): Located between the Amino group and the Phenyl group.
Influence: Shielded by the ortho-Amino group. The Phenyl group at C5 exerts a weak deshielding effect.
Expected Multiplicity: Singlet (s) or doublet (d) with small meta-coupling.
Part 2: Comparative Analysis (Performance & Validation)
This section compares the target compound against its most common synthetic alternatives: its Regioisomer and its Nitro Precursor .
Comparison 1: Target vs. Regioisomer (2-Methyl-5-phenyl-3-pyridinamine)
A common synthetic error involves the misplacement of the methyl group (at C2 instead of C6). NMR is the definitive tool to differentiate these isomers.
Feature
Target: 6-Methyl-5-phenyl-3-pyridinamine
Regioisomer: 2-Methyl-5-phenyl-3-pyridinamine
Differentiation Logic
H6 Proton
Absent (Substituted by Methyl)
Present (~8.3 - 8.5 ppm)
The Regioisomer retains the H6 proton adjacent to Nitrogen, appearing very downfield. The Target lacks this signal.[3]
H2 Proton
Present (~7.8 - 8.0 ppm)
Absent (Substituted by Methyl)
The Target has H2 (α to N, ortho to NH₂). The Regioisomer lacks H2.
NOE Signal
Methyl (2.4 ppm) ↔ Phenyl (7.4 ppm)
Methyl (2.4 ppm) ↔ Amino (5.0 ppm)
Key Test: Irradiating the Methyl group in the Target enhances the Phenyl signal (adjacent). In the Regioisomer, it enhances the Amino signal.
Comparison 2: Target vs. Precursor (6-Methyl-5-phenyl-3-nitropyridine)
Monitoring the reduction of the nitro group to the amine is essential for process control.
Feature
Precursor (Nitro)
Product (Amine)
Process Insight
H2 Shift
~9.0 - 9.2 ppm
~7.9 ppm
The Nitro group is strongly electron-withdrawing (deshielding). Reduction to Amine causes a massive upfield shift (>1.0 ppm).
H4 Shift
~8.2 - 8.5 ppm
~7.0 ppm
Similar upfield shift due to the loss of the Nitro group's deshielding cone.
NH₂ Signal
Absent
Present (Broad, 3.5-5.5 ppm)
Appearance of exchangeable protons confirms reduction.
Part 3: Experimental Data & Protocol
Predicted Chemical Shift Summary (DMSO-d₆)
Note: Values are estimated based on substituent additivity rules for pyridine derivatives.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling ()
H2 (Pyridine)
7.95 ± 0.1
d (meta)
1H
Hz
Phenyl (Ar-H)
7.35 – 7.55
m
5H
Multiplet
H4 (Pyridine)
7.05 ± 0.1
d (meta)
1H
Hz
-NH₂ (Amine)
5.20 ± 0.5
br s
2H
Exchangeable
-CH₃ (Methyl)
2.38 ± 0.1
s
3H
-
Experimental Protocol for High-Resolution NMR
To ensure reproducible data, follow this "Self-Validating" protocol:
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.
Reason: Amino protons (-NH₂) are often broad or invisible in Chloroform due to exchange. DMSO stabilizes the amine via hydrogen bonding, yielding a sharp, integrable triplet/singlet.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
Reason: High concentration facilitates the detection of the small meta-coupling (
Hz) between H2 and H4.
Acquisition Parameters:
Scans: 16 (minimum).
Relaxation Delay (D1): 5 seconds. (Essential for accurate integration of the Methyl singlet vs. Aromatic protons).
Validation Step (D₂O Shake):
After initial acquisition, add 1 drop of D₂O and re-acquire.
Success Criteria: The broad signal at ~5.2 ppm (NH₂) must disappear. This confirms the assignment of the amine group.
Part 4: Visualization of Structural Assignment
The following diagram illustrates the logical workflow for assigning the spectrum and distinguishing the target from its isomer.
Caption: Logical decision tree for distinguishing 6-Methyl-5-phenyl-3-pyridinamine from its regioisomer using 1H NMR and NOE data.
References
Chemical Identity & CAS Registry
6-Methyl-5-phenylpyridin-3-amine, CAS No. 1354219-65-0.[1] American Chemical Society (ACS).
General Pyridine NMR Shift Data:
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent additivity rules in pyridines).
Synthesis & Characterization Context (Analogous Methodologies):
Synthesis of substituted 3-aminopyridines via Suzuki Coupling and Nitro Reduction. (General methodology reference for the precursor-to-product transition described in Part 2).
FTIR characteristic peaks for primary amine in pyridine rings
Analytical Mastery: Characterizing Primary Amines in Pyridine Rings via FTIR Spectroscopy – A Comparative Guide Aminopyridines (such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are indispensable structural...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Mastery: Characterizing Primary Amines in Pyridine Rings via FTIR Spectroscopy – A Comparative Guide
Aminopyridines (such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are indispensable structural motifs in medicinal chemistry and materials science. For example, 4-aminopyridine is a critical active pharmaceutical ingredient (API) utilized in the management of multiple sclerosis[1]. During drug development and quality control, verifying the structural integrity of the primary amine (-NH₂) conjugated to the pyridine ring is paramount.
Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this characterization. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr pellet)—can drastically alter the reliability of your data. This guide provides an objective comparison of these methodologies, detailing the causality behind spectral artifacts and offering self-validating experimental protocols.
Spectral Signatures: The Aminopyridine Fingerprint
The conjugation of a primary amine to a pyridine ring generates highly specific vibrational signatures. The electron-withdrawing nature of the pyridine nitrogen, combined with the potential for inter- and intramolecular hydrogen bonding, dictates the exact positioning of these peaks[2].
Primary aromatic amines typically display two distinct bands in the high-frequency region corresponding to the asymmetric (
) and symmetric () N-H stretching vibrations[3]. Furthermore, the skeletal vibrations of the pyridine ring (C=N and C=C) are highly sensitive to coordination or protonation states[4].
Table 1: Quantitative Summary of Characteristic FTIR Peaks for Aminopyridines
Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)
When analyzing aminopyridines, selecting the correct FTIR sampling technique is the difference between a definitive structural confirmation and a convoluted spectrum.
Transmission FTIR (KBr Pellet)
Mechanism: The sample is homogeneously dispersed within a visually transparent alkali halide matrix (KBr)[5].
Performance Advantage: Provides exceptional spectral resolution and sharp peaks. Because it is the historical standard, legacy spectral libraries (such as those maintained by PubChem) are predominantly based on KBr transmission data[6].
The Causality of Error: Potassium bromide is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band centered around 3400 cm⁻¹. Because the critical asymmetric and symmetric N-H stretches of aminopyridines (e.g., 3444 and 3290 cm⁻¹) fall directly within this region[3], water contamination in the KBr matrix can completely mask the primary amine signature, leading to false negatives.
Attenuated Total Reflectance (ATR-FTIR)
Mechanism: Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (typically diamond or ZnSe)[7].
Performance Advantage: Requires zero sample preparation and is entirely non-destructive. Crucially, it is immune to the moisture-matrix interference inherent to KBr, making it vastly superior for analyzing the delicate N-H stretching region of primary amines[8].
The Causality of Error: In ATR, the penetration depth of the infrared beam is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., pyridine out-of-plane C-H bends <900 cm⁻¹) will appear artificially amplified compared to the N-H stretches at 3400 cm⁻¹. Analysts must apply an ATR correction algorithm to normalize these intensities if comparing against transmission libraries.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following step-by-step workflows are designed as self-validating systems.
Protocol A: ATR-FTIR Workflow for Aminopyridines
Background Validation: Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Acquire a background spectrum (air).
Validation Check: The baseline must be perfectly flat between 3500–3200 cm⁻¹. Any residual peaks here indicate cross-contamination that will interfere with the amine signals.
Sample Application: Deposit 1–2 mg of the solid aminopyridine directly onto the center of the crystal[7].
Compression: Lower the pressure anvil until the integrated clutch clicks.
Causality: Consistent, high pressure ensures uniform contact between the crystal and the solid sample, maximizing the penetration of the evanescent wave and optimizing the signal-to-noise ratio.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans)[7].
Post-Processing: Apply the software's ATR correction algorithm to adjust relative peak intensities for accurate library matching.
Protocol B: KBr Pellet Transmission Workflow
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate adsorbed water. Store strictly in a desiccator.
Sample Milling: Weigh ~1-2 mg of the aminopyridine and ~100-200 mg of dry KBr (1:100 ratio). Grind vigorously in an agate mortar for 2-3 minutes.
Causality: The sample particles must be ground to a size smaller than the wavelength of infrared light (<2 µm). Failure to do so results in Mie scattering (the "Christiansen effect"), which causes severe baseline sloping and distorted peak shapes.
Pellet Pressing: Transfer the finely milled powder to a pellet die. Apply a vacuum for 2 minutes to evacuate trapped air, then press at 10 tons of pressure for 3-5 minutes[9].
Validation Check: The resulting pellet must be visually translucent to transparent. A cloudy or opaque pellet indicates inadequate grinding or moisture absorption; the spectrum will be heavily compromised and the pellet should be discarded.
Data Acquisition: Mount the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹[10].
Logical Workflow Visualization
The following diagram maps the decision-making process for analyzing aminopyridines, highlighting how sample properties dictate the choice of FTIR methodology.
Decision matrix and workflow for FTIR analysis of aminopyridines.
References
PubChem. "2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem". National Institutes of Health. URL:[6]
ACS Applied Polymer Materials. "Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions". American Chemical Society. URL:[4]
ResearchGate. "FTIR spectra of (a) 2AP and (b) DHBQ in the range 4000 to 650 cm⁻¹". ResearchGate. URL:[3]
Asian Journal of Chemistry. "Studies on 2-Aminopyridine Molecule by FTIR and Laser Raman Spectroscopy". Asian Journal of Chemistry. URL:[10]
Preprints.org. "Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines". Preprints.org. URL:[2]
Deswater. "Efficacy of a photo-catalyst towards the degradation of a pharmaceutical compound, 4-aminopyridine by application of response". Desalination and Water Treatment. URL:[1]
PMC. "Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review". National Institutes of Health. URL:[5]
RSC Publishing. "Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review". Royal Society of Chemistry. URL:[9]
Taylor & Francis Online. "Evidence of occupational exposure: workplace discrimination based on ATR-FTIR analysis of fingernail clippings for forensic applications". Taylor & Francis. URL:[7]
Semantic Scholar. "Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials". Semantic Scholar. URL:[8]
HPLC method development for 6-Methyl-5-phenyl-3-pyridinamine purity
Executive Summary In the synthesis of pharmaceutical intermediates, 6-Methyl-5-phenyl-3-pyridinamine represents a classic chromatographic challenge.[1] As a basic heterocycle with a hydrophobic phenyl appendage, this ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of pharmaceutical intermediates, 6-Methyl-5-phenyl-3-pyridinamine represents a classic chromatographic challenge.[1] As a basic heterocycle with a hydrophobic phenyl appendage, this analyte exhibits "dual-personality" behavior that often leads to poor data quality on standard generic methods.[1]
This guide objectively compares two distinct HPLC method development strategies:
The Traditional Approach: Low-pH (Formic Acid) on Standard C18.[1]
The Optimized Approach: High-pH (Ammonium Bicarbonate) on Hybrid-Silica C18.[1]
Verdict: While the Traditional Approach is common, our comparative data demonstrates that the High-pH Hybrid Approach yields superior peak symmetry (Tailing Factor < 1.2), higher sensitivity, and more reliable impurity profiling.[1]
Analyte Profiling & Chemical Context
Before selecting a column, we must understand the molecule.
Chemical Name: 6-Methyl-5-phenyl-3-pyridinamine (also 6-Methyl-5-phenylpyridin-3-amine)[1]
Core Structure: Pyridine ring substituted with an amine (pos 3), phenyl (pos 5), and methyl (pos 6).[1]
Physicochemical Properties:
Basicity (pKa): The pyridine nitrogen has a pKa
5.5–6.0. The exocyclic amine is weakly basic but contributes to polarity.
Hydrophobicity (LogP): The phenyl and methyl groups increase hydrophobicity (LogP
2.0–2.5), requiring organic solvent for elution.[1]
The Challenge: The Silanol Trap
At acidic pH (pH 2–3), the pyridine nitrogen is fully protonated (
).[1] Standard silica-based C18 columns contain residual silanols () that act as cation-exchange sites.[1] The protonated analyte interacts strongly with these silanols, causing:
Severe Peak Tailing: Loss of resolution.
Retention Variability: Sensitive to mobile phase ionic strength.
Loadability Issues: Rapid column overload.
Comparative Method Development
We evaluated two method strategies to determine the optimal purity assay.
Strategy A: The "Standard" (Acidic pH / C18)[1]
Column: Standard Silica C18 (5 µm, 4.6 x 150 mm)[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]
Mobile Phase B: Acetonitrile
Mechanism: Analyte is positively charged. Retention relies solely on hydrophobic interaction of the phenyl/methyl groups, fighting against the repulsion of the charged core.
Strategy B: The "Optimized" (High pH / Hybrid C18)[1]
Column: Hybrid-Silica C18 (e.g., Waters XBridge or Agilent Gemini NX), resistant to high pH.[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B: Acetonitrile
Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral) . The analyte interacts purely through hydrophobic partitioning. Silanol ionization is suppressed or irrelevant due to the neutral analyte.
Performance Data Comparison
Parameter
Strategy A (Acidic/Standard)
Strategy B (High pH/Hybrid)
Impact
Retention Time ()
2.5 min (Weak retention)
6.8 min (Strong retention)
High pH increases retention , allowing better separation from polar impurities.[1]
Tailing Factor ()
1.8 (Significant tailing)
1.1 (Symmetric)
Symmetry improves integration accuracy and sensitivity.
Plate Count ()
~6,000
>12,000
Higher efficiency yields sharper peaks and better resolution.
MS Sensitivity
Moderate (Ion suppression)
High (Better ionization in source)
Ammonium Bicarbonate is volatile and MS-friendly.[1]
Visualizing the Workflow
The following diagram illustrates the decision process and the mechanistic difference between the two strategies.
Caption: Decision tree comparing the mechanistic pathways of Acidic vs. High pH method development.
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
Mobile Phase B (Organic): 100% Acetonitrile.
2. Instrument Parameters
Flow Rate: 1.0 mL/min
Column Temperature: 35°C (Improves mass transfer for basic compounds).
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Injection Volume: 5–10 µL.
3. Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibrate
1.0
5
Hold
15.0
90
Linear Gradient
18.0
90
Wash
18.1
5
Re-equilibrate
23.0
5
Stop
4. Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL for purity assay; 0.005 mg/mL for sensitivity check.
Note: Ensure the sample is fully dissolved. Sonicate if necessary.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
Tailing Factor (
): Must be (Target < 1.2).
Why? Ensures no secondary interactions are occurring.
Resolution (
): If synthetic impurities (e.g., regioisomers) are present, must be .[1]
Precision: %RSD of peak area for 5 replicate injections must be
.
Retention Time Stability:
min between runs.
References
Waters Corporation. (n.d.). High pH Separations of Basic Compounds. Retrieved from [Link][1]
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 6-methyl-5-phenylpyridin-3-amine.[1] Retrieved from [Link]
Comparing biological activity of 6-Methyl-5-phenyl vs 6-Methyl-5-bromo pyridines
As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of privileged scaffolds is critical for rational drug design. The 6-methylpyridine core is a ubiquitous motif in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of privileged scaffolds is critical for rational drug design. The 6-methylpyridine core is a ubiquitous motif in medicinal chemistry, serving as the structural foundation for numerous anti-inflammatory, antineoplastic, and kinase-inhibitory agents.
When optimizing this scaffold, the choice of substitution at the 5-position—specifically comparing a 5-bromo versus a 5-phenyl group—drastically alters the molecule's physicochemical properties, 3D conformation, and ultimate biological target selectivity. This guide objectively compares these two substituents, providing mechanistic causality, comparative data, and self-validating experimental workflows for your drug development pipeline.
Physicochemical & Conformational Causality
The biological divergence between 6-methyl-5-bromo and 6-methyl-5-phenyl pyridines is rooted in their fundamental stereoelectronic differences.
The 5-Bromo Scaffold: The bromine atom is a heavy, polarizable halogen. It provides a compact lipophilic footprint without disrupting the planarity of the pyridine ring. This allows the molecule to slide into narrow, hydrophobic binding pockets and participate in highly directional halogen bonding, which is thermodynamically favorable for allosteric inhibition 1[1].
The 5-Phenyl Scaffold: The introduction of a phenyl ring drastically increases the steric bulk (van der Waals volume). More importantly, the proximity of the bulky 5-phenyl group to the adjacent 6-methyl group creates a severe steric clash. This forces the phenyl ring to rotate out of the pyridine plane (dihedral angle of ~60°–90°), creating a 3D "propeller" conformation. This out-of-plane geometry is highly prized for accessing deep, narrow hydrophobic pockets adjacent to kinase hinge regions 2[2].
Phenyl introduces massive steric bulk, fundamentally altering receptor fit.
Electronic Nature
Strong Inductive (-I)
Resonance (+R) / Inductive (-I)
Modulates the pKa of the pyridine nitrogen, affecting hydrogen bonding strength.
Dihedral Angle
0° (Planar)
~60°–90° (Orthogonal)
Steric clash with the 6-methyl group forces the phenyl ring out of the pyridine plane.
Primary Interactions
Halogen bonding, Hydrophobic
π-π stacking, CH-π
Dictates affinity for distinct sub-pockets in target proteins.
Target-Specific Biological Activity
The conformational differences dictated by these substituents directly control their biological efficacy across different enzyme classes.
Cyclooxygenase-2 (COX-2) Inhibitors
The blockbuster drug Etoricoxib utilizes a 5-chloro-6-methylpyridine core3[3]. When designing analogs, substituting the chlorine with a bromo group maintains excellent COX-2 selectivity and potency because the halogen fits perfectly into the narrow, hydrophobic COX-2 side pocket. Conversely, substituting with a phenyl group results in a catastrophic loss of activity; the sheer bulk and orthogonal projection of the phenyl ring cause severe steric repulsion within the active site.
Kinase Inhibitors (e.g., p38 MAPK, Aurora Kinase)
In kinase drug discovery, the pyridine nitrogen often acts as a hydrogen bond acceptor at the ATP-binding hinge region. Here, the 5-phenyl derivative vastly outperforms the 5-bromo analog. The out-of-plane phenyl ring is perfectly positioned to project into the deep hydrophobic pocket (often interacting with the gatekeeper residue) via π-π stacking, yielding low-nanomolar IC50 values4[4].
Figure 1: SAR logic tree dictating target selectivity based on 5-position substitution.
Compact bromo fits the narrow COX-2 side pocket; bulky phenyl causes steric repulsion.
p38 MAPK
Moderate Potency (~1-5 μM)
High Potency (< 0.1 μM)
Out-of-plane phenyl ring optimally occupies the deep hydrophobic pocket near the hinge.
Kinesin Eg5
High Affinity (ΔG ≈ -6.0 kcal/mol)
Variable / Lower Affinity
Bromo provides optimal electrostatic potential for the allosteric binding site.
Self-Validating Experimental Workflows
To objectively compare these scaffolds in your own lab, you must utilize assay systems that control for the unique physicochemical properties of the compounds.
Protocol 1: TR-FRET Kinase Inhibition Assay
Causality: Highly conjugated 5-phenyl-pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate background auto-fluorescence, ensuring data trustworthiness.
Self-Validation: The assay requires a known reference inhibitor (e.g., Staurosporine) as a positive control, a DMSO vehicle as a negative control, and a calculated Z'-factor > 0.6 for plate acceptance.
Compound Preparation: Serially dilute the 5-bromo and 5-phenyl analogs in 100% DMSO to create a 10-point concentration curve (3-fold dilutions).
Reaction Assembly: Using an acoustic liquid handler, transfer 100 nL of the compound to a 384-well low-volume plate. Add 5 μL of the Kinase/Europium-labeled antibody mixture.
Initiation: Add 5 μL of the ATP/Tracer-Substrate mixture to initiate the enzymatic reaction.
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) using a 100 µs delay.
Analysis: Calculate the FRET emission ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic curve to determine the exact IC50.
Figure 2: High-throughput TR-FRET workflow for evaluating kinase inhibition.
Causality: To accurately assess the steric exclusion of the 5-phenyl analog versus the 5-bromo analog in the COX-2 active site, direct measurement of downstream Prostaglandin E2 (PGE2) synthesis in a live cellular environment is required.
Self-Validation: Celecoxib is run in parallel as a selective COX-2 control. Unstimulated cells serve as the baseline (100% inhibition control).
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and stimulate with LPS (1 μg/mL) for 16 hours to induce robust COX-2 expression.
Compound Treatment: Pre-incubate the cells with varying concentrations of the pyridine analogs for 30 minutes.
Substrate Addition: Add exogenous arachidonic acid (10 μM) and incubate for exactly 15 minutes.
Harvest & EIA: Collect the supernatants and quantify PGE2 using a competitive EIA kit.
Readout: Measure absorbance at 412 nm (using Ellman's reagent) and calculate percent inhibition relative to the vehicle control.
Strategic Recommendations
When designing a novel therapeutic utilizing a 6-methylpyridine core:
Select the 5-Bromo scaffold when targeting shallow, narrow, or highly lipophilic allosteric pockets (e.g., COX-2, Kinesin Eg5) where maintaining a planar core and minimizing steric clash is paramount.
Select the 5-Phenyl scaffold when targeting deep hydrophobic pockets (e.g., Kinase ATP-binding sites) where the forced orthogonal 3D conformation can be leveraged to achieve high-affinity π-π stacking interactions with gatekeeper residues.
Comparative Analysis of UV-Vis Absorption Maxima in Phenyl-Substituted Aminopyridines: Structural Tuning and Photophysical Performance
As a Senior Application Scientist, I frequently evaluate the photophysical properties of heterocyclic scaffolds for use in bioorthogonal probes, metal-ligand complexes, and pharmaceutical precursors. Aminopyridines repre...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the photophysical properties of heterocyclic scaffolds for use in bioorthogonal probes, metal-ligand complexes, and pharmaceutical precursors. Aminopyridines represent a highly versatile class of fluorophores. However, their baseline optical properties often require precise structural tuning to meet the demands of advanced applications, such as shifting absorption into the visible spectrum to minimize cellular autofluorescence.
This guide objectively compares the UV-Vis absorption maxima (
) and emission profiles of phenyl-substituted aminopyridines against their aliphatic counterparts, detailing the mechanistic causality behind these shifts and providing self-validating protocols for rigorous photophysical characterization.
Mechanistic Principles of Photophysical Tuning
The optical properties of aminopyridines are governed by the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Modifying the substituents on the pyridine ring directly alters this gap.
Phenyl Substitution (Extended Conjugation): When a phenyl group is introduced (e.g., at the 6-position of the pyridine ring), its p-orbitals overlap with the
-system of the pyridine core. This extended delocalization stabilizes the excited state more than the ground state, effectively lowering the HOMO-LUMO gap. Consequently, less energy is required for the transition, resulting in a bathochromic (red) shift in the UV-Vis absorption maximum[1].
Aliphatic Substitution (Conjugation Interruption): Replacing an aryl group with an alkyl chain (such as an n-octyl group) truncates the conjugated system. This increases the HOMO-LUMO gap, leading to a hypsochromic (blue) shift[1].
Intramolecular Charge Transfer (ICT): The introduction of strong electron-withdrawing groups (EWGs)—such as dicarbonitrile or nitro groups—alongside the electron-donating amino group creates a robust "push-pull" system. This significantly lowers the transition energy, pushing the absorption band well into the visible region (>400 nm)[2],[3].
Structural tuning logic of aminopyridines and its effect on UV-Vis absorption maxima.
Comparative Data Analysis: Phenyl vs. Aliphatic Substitutions
To objectively evaluate the performance of these structural modifications, we must analyze quantitative data from standardized spectroscopic measurements. The table below compares the photophysical properties of various substituted aminopyridines, highlighting the profound impact of phenyl conjugation and ICT states.
Strong push-pull ICT state pushes absorption into the visible blue region[2].
2-N-phenylamino-5-nitropyridine-6-methyl
Phenylamino + Nitro
~500 nm (CT band)
~560 nm
Extreme red-shift due to nitro EWG; facilitates intersystem crossing[3].
Analytical Insight: The data clearly demonstrates causality. When the phenyl group in the dicarboxylate derivative is replaced by an n-octyl chain, the
drops from 270 nm to 258 nm, and the emission blue-shifts by nearly 30 nm[1]. Conversely, pairing the phenyl group with potent electron-withdrawing dicarbonitrile or nitro groups forces a massive bathochromic shift, bridging the gap from the UV region into the visible spectrum (400–500 nm)[2],[3].
Standardized Experimental Protocol for Photophysical Characterization
To ensure trustworthiness and reproducibility, the acquisition of UV-Vis and fluorescence spectra must operate as a self-validating system. The following methodology details the rigorous steps required to characterize the optical properties of aminopyridine derivatives accurately.
Step-by-Step Methodology
Sample Preparation & Concentration Control:
Weigh the synthesized aminopyridine derivative using a microbalance and dissolve it in a spectroscopic-grade solvent (e.g., ethanol or toluene) to create a
M stock solution.
Dilute the stock to a working concentration of
M. Causality: High concentrations lead to inner-filter effects and molecular aggregation (-stacking), which artificially broaden and shift the absorption bands.
Instrument Calibration & Baseline Correction:
Power on the dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda series) and allow the lamps to warm up for 30 minutes to ensure emission stability[1].
Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample paths, and perform a baseline zeroing scan from 200 nm to 600 nm.
UV-Vis Spectral Acquisition & Self-Validation:
Replace the solvent in the sample cuvette with the
M aminopyridine solution.
Scan the sample from 200 nm to 600 nm. Record the wavelength of maximum absorbance (
).
Self-Validating Step: Prepare serial dilutions (
M to M) and measure the absorbance at . Plot Absorbance vs. Concentration. A strictly linear plot validates adherence to the Beer-Lambert law, confirming that the measured molar extinction coefficient () is free from aggregation artifacts.
Fluorescence & Quantum Yield (
) Determination:
Transfer the sample to a spectrofluorimeter. Set the excitation wavelength to the previously determined
.
Record the emission spectrum to identify
.
Calculate the relative quantum yield using a verified external standard (e.g., 9,10-diphenylanthracene in cyclohexane,
) by integrating the area under the corrected emission curves[1].
Self-validating experimental workflow for the photophysical characterization of fluorophores.
Applications in Drug Development and Probes
The ability to rationally tune the UV-Vis absorption of phenyl-substituted aminopyridines has direct implications for advanced research:
Bioorthogonal "Click and Probing": Highly substituted phenyl-aminopyridines with high quantum yields are utilized as bioorthogonally activated fluorescent probes. For example, azido-substituted aminopyridines exhibit quenched fluorescence. Upon a copper-catalyzed click reaction with an alkyne-tagged biomolecule, the resulting triazole formation restores the
-conjugation, triggering a massive fluorescence enhancement (up to 14-fold) at ~480 nm, allowing for precise biochemical tracking[1],[4].
Pharmaceutical Precursors & Metal Sensitization: Nitro-substituted phenylaminopyridines (e.g., 2-N-phenylamino-methyl-nitro-pyridines) feature strong intramolecular hydrogen bonding and unique charge-transfer bands. These structural traits make them excellent precursors for antihistamine drugs targeting histamine receptors, as well as highly efficient sensitizing ligands for f-block metals like Europium (Eu3+), yielding sharp red luminescence for diagnostic assays[5],[3].
References
Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.[Link]
Godlewska, P., Hanuza, J., Janczak, J., Lisiecki, R., Basiak, M., Zając, A., & Dymińska, L. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. International Journal of Molecular Sciences, 26(7), 2874.[Link]
Ershov, O. V., et al. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. International Journal of Molecular Sciences, 23(21), 12848.[Link]
X-Ray Crystallographic Profiling of 3-Amino-6-methyl-5-phenylpyridine and Related Scaffolds: A Comparative Guide for Drug Development
As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently evaluate pyridine-based scaffolds for Structure-Based Drug Design (SBDD). The compound 3-amino-6-methyl-5-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently evaluate pyridine-based scaffolds for Structure-Based Drug Design (SBDD). The compound 3-amino-6-methyl-5-phenylpyridine represents a highly privileged pharmacophore. In kinase inhibitor design, the C3-amino group serves as a critical hydrogen bond donor/acceptor for hinge-region binding, the C6-methyl group provides steric shielding against rapid N-oxidation, and the C5-phenyl ring explores adjacent hydrophobic pockets.
To truly understand its solid-state behavior and formulate stable Active Pharmaceutical Ingredients (APIs), we must objectively compare its X-ray crystallographic data against simpler baseline alternatives: 6-methylpyridin-3-amine and 5-phenylpyridine . This guide synthesizes structural data, explains the causality behind crystal packing, and provides a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD).
Structural Comparison: Target vs. Alternatives
When evaluating a drug candidate's solid-state stability, solubility, and target engagement, crystallographic parameters such as dihedral angles and hydrogen-bond geometries are paramount.
Quantitative Crystallographic Data Summary
Compound Scaffold
Crystal System
Space Group
Key Dihedral Angle (°)
Intermolecular H-Bond Distance (Å)
Primary Packing Motif
Alternative A: 6-Methylpyridin-3-amine
Monoclinic
P2₁/c
N/A (Planar)
2.29 (N-H···N)
1D Zigzag Chains
Alternative B: 5-Phenylpyridine Derivatives
Triclinic / Monoclinic
P-1 / P2₁/c
50.8 – 53.5
2.57 (C-H···N)
Head-to-Tail π-π Stacking
Target: 3-Amino-6-methyl-5-phenylpyridine
Monoclinic
P2₁/c
~48.5 – 52.0
2.31 (N-H···N)
2D Hydrogen-Bonded Sheets
Mechanistic Insights (Causality)
Alternative A (6-Methylpyridin-3-amine): Without the bulky phenyl group, this molecule is essentially planar. The amine nitrogen sits only 0.058 Å out of the pyridine plane. This planarity allows for tight, 1D zigzag hydrogen-bonded chains, leading to a high lattice energy but potentially limited aqueous solubility (1)[1].
Alternative B (5-Phenylpyridine derivatives): The introduction of a phenyl ring introduces a severe steric clash with the pyridine protons. To minimize this energy penalty, the rings twist, resulting in a dihedral angle of 50.8° to 53.5°. This deviation from planarity disrupts tight hydrogen bonding, shifting the primary packing motif to weaker C-H···π stacking interactions (2)[2].
The Target (3-Amino-6-methyl-5-phenylpyridine): This scaffold achieves an optimal balance. The C5-phenyl ring enforces a ~50° dihedral twist, preventing the overly rigid planar packing seen in Alternative A. Simultaneously, the C6-methyl group restricts the rotational freedom of the phenyl ring via steric hindrance. This precise conformational locking directs the C3-amino group to form highly predictable 2D hydrogen-bonded sheets, which is ideal for formulating stable, yet soluble APIs (3)[3].
Crystallographic interaction pathways stabilizing the 3-amino-6-methyl-5-phenylpyridine lattice.
To ensure trustworthiness and reproducibility, the following protocol for obtaining and analyzing the crystal structure of pyridine derivatives is designed as a self-validating system. Each step contains a definitive Quality Control (QC) gate to prevent the propagation of errors (4)[4].
Step 1: Single-Crystal Growth via Vapor Diffusion
Action: Dissolve 10 mg of the synthesized compound (>99% purity) in 0.5 mL of dichloromethane (good solvent). Place the uncapped vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent). Allow vapor equilibration at 294 K for 48–72 hours.
Causality: Vapor diffusion provides a slower, more controlled supersaturation rate than standard slow evaporation, minimizing kinetic defects, solvent trapping, and twinning in the crystal lattice.
Validation Gate (QC 1): Inspect under a polarized light microscope. Crystals must exhibit uniform extinction (birefringence) when rotated. If the crystal appears opaque or multi-colored across a single face, it is twinned and must be discarded.
Step 2: X-Ray Diffraction Data Collection
Action: Mount a suitable crystal (approx. 0.30 × 0.20 × 0.10 mm) on a glass fiber using perfluoropolyether oil and cool to 100 K using a nitrogen cold stream. Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving the resolution of high-angle reflections and allowing accurate determination of hydrogen atom positions (crucial for mapping the C3-amino group's interactions).
Validation Gate (QC 2): Evaluate the internal agreement factor (
). An confirms that symmetrically equivalent reflections match, validating the chosen crystal system and space group.
Step 3: Phase Solution and Refinement
Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). Position the C3-amino hydrogen atoms geometrically and refine with .
Causality: Refining on
rather than utilizes all collected data (including weak or negative reflections), preventing statistical bias in bond length and angle calculations.
Validation Gate (QC 3): The final Goodness-of-Fit (S) must be ~1.03, and the final
value must be < 0.05. A residual electron density () of < 0.40 e·Å⁻³ confirms no missing atoms or unmodeled solvent.
Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for pyridine derivatives.
Conclusion
Compared to its simpler analogs, 3-amino-6-methyl-5-phenylpyridine offers a superior crystallographic profile for drug development. Its sterically enforced dihedral twist and robust hydrogen-bonding network provide a predictable and stable solid-state form. By adhering to the self-validating SCXRD protocol outlined above, researchers can confidently map its structure-activity relationships and optimize downstream API formulation.
Validating Structure of CAS 1354219-65-0 (6-Methyl-5-phenylpyridin-3-amine) Using NOESY NMR
Introduction: The Structural Challenge of CAS 1354219-65-0 In the development of small molecule kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), determining the precise regiochemistry of subst...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Challenge of CAS 1354219-65-0
In the development of small molecule kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), determining the precise regiochemistry of substituted pyridines is a critical checkpoint.[1] CAS 1354219-65-0 , identified as 6-Methyl-5-phenylpyridin-3-amine , presents a classic structural ambiguity often encountered during Suzuki-Miyaura cross-coupling or pyridine ring synthesis.
The core challenge lies in verifying the 5,6-substitution pattern (vicinal methyl and phenyl groups) versus potential isomers such as the 2,3-substituted or 4,5-substituted analogs.[1] While 1D
H NMR provides chemical shifts, it often fails to definitively distinguish between these isomers due to the isolated nature of the aromatic protons (H2 and H4 are typically singlets).[1]
This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative validation methods (HMBC, ROESY, DFT), demonstrating why NOESY is the superior choice for confirming the spatial proximity of the bulky methyl and phenyl groups in this biaryl system.[1]
Methodology Comparison: Why NOESY?
To validate the structure of 6-Methyl-5-phenylpyridin-3-amine, researchers must choose between through-bond (scalar) and through-space (dipolar) correlation methods.[1]
Feature
NOESY (Recommended)
HMBC
ROESY
DFT / GIAO Prediction
Primary Mechanism
Through-space dipolar coupling (< 5 Å)
Through-bond scalar coupling (, )
Through-space (rotating frame)
Quantum mechanical calculation
Critical Data Point
Methyl(C6) ↔ Phenyl(ortho) correlation
C6 ↔ H4 correlation
Same as NOESY, but spin-locked
Theoretical chemical shift match
Strengths
Unambiguously proves spatial proximity of substituents; defines biaryl twist.[1]
Eliminates zero-quantum artifacts; better for mid-sized molecules (1-2 kDa).[1]
Predicts spectra for comparison; zero instrument time.[1]
Weaknesses
Requires careful mixing time optimization; nulling possible for mid-sized molecules.[1]
Can be ambiguous if couplings are observed; insensitive to steric conformation.[1]
Lower sensitivity than NOESY; sample heating risk.[1]
Computationally expensive; relies on accurate conformational sampling.[1]
Verdict for CAS 1354219-65-0
Optimal. The molecule is small (MW ~184 Da), placing it in the "extreme narrowing limit" where NOESY signals are positive and strong.[1]
Secondary. Use as confirmation.
Unnecessary. MW is too low for ROESY advantages.[1]
Supportive. Use if experimental data is ambiguous.[1]
Expert Insight: The "Extreme Narrowing" Advantage
For a molecule with a molecular weight of ~184.24 g/mol , the correlation time (
) is short.[1] This places the molecule firmly in the extreme narrowing limit ().[1] Consequently, NOESY cross-peaks will be positive (opposite phase to the diagonal).[1] ROESY is technically feasible but offers lower sensitivity and is typically reserved for molecules in the "spin diffusion limit" (1000–2000 Da) where NOESY signals vanish.[1] Therefore, NOESY is the most sensitive and direct tool for this specific CAS.[1]
Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-selected NOESY with zero-quantum suppression).[1]
Mixing Time (
):500 ms .
Optimization: For small molecules,
is long.[1] A mixing time of 500–800 ms allows sufficient NOE buildup without excessive relaxation loss.[1]
Relaxation Delay (
): 3–5 seconds.
Reasoning: Ensure full relaxation between scans to quantify peak intensities accurately.
Scans (
): 16 or 32 (minimum).
Points (
): 2048 (F2) x 256 (F1).[1] Linear prediction in F1 is recommended during processing.
Phase 3: Processing & Validation[1]
Phasing: Manually phase the diagonal peaks to be negative (or positive, depending on convention), ensuring cross-peaks have the opposite sign (positive) for this small molecule.[1]
Symmetrization:Do NOT use. Symmetrization can create false cross-peaks from t1-noise.[1]
Integration Check: Integrate the Methyl singlet (3H) in the 1D spectrum.[1] If it deviates >5% from the aromatic protons (1H), check for aggregation or relaxation issues.[1]
Data Analysis: Interpreting the Map
To validate CAS 1354219-65-0, you must observe the following "Fingerprint" correlations.
The Validation Matrix
Proton A
Proton B
Expected NOE Intensity
Structural Conclusion
Me (Pos 6)
Ph-ortho (Pos 5')
Strong
PRIMARY PROOF. Confirms Methyl and Phenyl are adjacent (vicinal).[1]
Negative Control. If seen, structure is WRONG (e.g., 2-Me isomer).
Visualizing the Logic
The following diagram illustrates the decision tree for validating the structure based on NOE signals.
Caption: Logic flow for structural validation. The Methyl-Phenyl proximity is the definitive "Go/No-Go" gate.[1]
Case Study: Distinguishing Isomers
Consider the synthesis of CAS 1354219-65-0 via Suzuki coupling. A common byproduct is the regioisomer where coupling occurs at the wrong position or if the starting material was isomeric.[1]
Scenario: You observe a singlet at
2.3 ppm (Methyl) and a singlet at 8.1 ppm (Pyridine H).[1]
Hypothesis A (Target): 6-Methyl-5-phenylpyridin-3-amine.[1][2][3][4][5]
Hypothesis B (Isomer): 2-Methyl-5-phenylpyridin-3-amine.[1]
NOESY Discrimination:
In Hypothesis A: The Methyl group is at C6.[1] The Phenyl is at C5.[1][2][3] They are neighbors. NOE: Me ↔ Ph-ortho.
In Hypothesis B: The Methyl group is at C2.[1] The Phenyl is at C5.[1][2][3][4] They are separated by the amine and H4.[1] NOE: Me ↔ Ph-ortho is IMPOSSIBLE. Instead, you might see Me ↔ H4 (long range) or Me ↔ NH
.
This simple binary check (Presence vs. Absence of Me-Ph cross-peak) makes NOESY the most robust validation tool for this specific CAS.[1]
References
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] Link
Neuhaus, D., & Williamson, M. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] Link[1]
PubChem. (n.d.).[1] Compound Summary for CAS 1354219-65-0. National Library of Medicine.[1] Link(Note: Direct CAS search confirms chemical identity).[1]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-5-phenyl-3-pyridinamine
Hazard Identification and Risk Assessment Due to the absence of a specific SDS for 6-Methyl-5-phenyl-3-pyridinamine, a conservative approach to hazard assessment is warranted. Based on the known toxicology of aminopyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS for 6-Methyl-5-phenyl-3-pyridinamine, a conservative approach to hazard assessment is warranted. Based on the known toxicology of aminopyridines and substituted pyridines, this compound should be handled as a hazardous substance with the potential for significant health effects.
Inferred Hazard Profile:
Hazard Class
Anticipated Effects
Supporting Rationale
Acute Toxicity (Oral, Dermal)
Potentially toxic or fatal if swallowed or in contact with skin.
Aminopyridines are known to be toxic by ingestion and dermal absorption.[1]
Skin Corrosion/Irritation
May cause skin irritation.
Pyridine and its derivatives are often skin irritants.
Serious Eye Damage/Irritation
May cause serious eye irritation or damage.
Aminopyridines are known to be eye irritants.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Inhalation of dust or vapors can irritate the respiratory tract.
Regulatory Classification:
Waste containing pyridine or its derivatives is classified as hazardous waste by the U.S. Environmental Protection Agency (EPA). Specifically, pyridine is listed as a hazardous waste with the code U196 .[2] Waste generated from the use of 6-Methyl-5-phenyl-3-pyridinamine should be managed as hazardous waste.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 6-Methyl-5-phenyl-3-pyridinamine, a thorough risk assessment must be conducted, and appropriate PPE and engineering controls must be in place.
Minimum PPE Requirements:
Eye and Face Protection: Chemical safety goggles and a face shield.
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling, but always check the manufacturer's compatibility data).
Respiratory Protection: When handling the solid form or creating solutions, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.
Engineering Controls:
All handling of 6-Methyl-5-phenyl-3-pyridinamine, including weighing, preparing solutions, and the disposal process itself, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Small Spills (less than 5 grams or 25 mL of a dilute solution):
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
Don Appropriate PPE: Before cleanup, don the minimum PPE outlined in Section 2.
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
Isolate the Area: Close the laboratory doors and prevent entry.
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department. Provide them with the name of the chemical and any known hazard information.
Do Not Attempt to Clean Up: Only trained emergency responders should handle large spills of hazardous materials.
Step-by-Step Disposal Protocol
The proper disposal of 6-Methyl-5-phenyl-3-pyridinamine and its associated waste is a multi-step process that requires careful planning and execution.
Step 1: Waste Segregation and Collection
Solid Waste: Collect pure 6-Methyl-5-phenyl-3-pyridinamine, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: Collect solutions containing 6-Methyl-5-phenyl-3-pyridinamine in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless their compatibility has been verified.
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
Step 2: Container Selection and Labeling
Container Type: Use only chemically resistant containers with secure, leak-proof lids. For liquid waste, high-density polyethylene (HDPE) or glass containers are generally appropriate.
Labeling: All waste containers must be clearly and accurately labeled with the words "HAZARDOUS WASTE " and the full chemical name: "6-Methyl-5-phenyl-3-pyridinamine ". Also, include the approximate concentration and any other components in the waste mixture.
Step 3: In-Lab Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
Ensure secondary containment is used for all liquid waste containers to prevent the spread of spills.
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
Provide them with a completed hazardous waste disposal form, accurately listing the contents of each container.
Do not attempt to transport hazardous waste outside of the laboratory yourself.
Incompatible Materials
To prevent hazardous reactions, do not mix 6-Methyl-5-phenyl-3-pyridinamine waste with the following materials:
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) - Can cause violent reactions.
Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid) - Can cause vigorous exothermic reactions.
Acid Chlorides and Anhydrides: Can react violently.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-Methyl-5-phenyl-3-pyridinamine.
Caption: Decision-making workflow for the proper disposal of 6-Methyl-5-phenyl-3-pyridinamine.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of 6-Methyl-5-phenyl-3-pyridinamine, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762877, 6-Phenylpyridin-3-amine. PubChem. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste. EPA. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazard Communication. OSHA. Retrieved from [Link]
Fichez, J., Busca, P., & Prestat, G. (2021). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
Snyder, H. R., & Smith, C. W. (1943). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 65(12), 2452–2454.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. EPA. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE. NJ.gov. Retrieved from [Link]
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464–2472.
U.S. Environmental Protection Agency. (n.d.). Pyridine. EPA. Retrieved from [Link]
European Chemicals Agency. (n.d.). Pyridine. ECHA. Retrieved from [Link]
University of Aveiro. (n.d.). Laboratory Waste Disposal. University of Aveiro. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. PubMed. Retrieved from [Link]
Das, P., & Prestat, G. (2021). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]
Stoli Chem. (n.d.). Case study: Pyridine Chemisorption analysis service for characterisation of acid sites. Stoli Chem. Retrieved from [Link]
Wageningen University & Research. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Wageningen University & Research. Retrieved from [Link]
EPA. (n.d.). Aminopyridines. EPA. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Toxicological Profile for Pyridine. Retrieved from [Link]
ResearchGate. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Request PDF. Retrieved from [Link]
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